(1S)-Cyclopent-2-en-1-amine;hydrochloride
Descripción
BenchChem offers high-quality (1S)-Cyclopent-2-en-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-Cyclopent-2-en-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(1S)-cyclopent-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1,3,5H,2,4,6H2;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJUBQDUEVSVNI-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to (1S)-Cyclopent-2-en-1-amine hydrochloride: A Chiral Building Block for Advanced Pharmaceutical Synthesis
Foreword: Unveiling the Potential of a Key Chiral Intermediate
In the landscape of modern medicinal chemistry and drug development, the demand for enantiomerically pure starting materials is paramount. The stereochemistry of a molecule is intrinsically linked to its pharmacological activity, making access to versatile chiral building blocks a cornerstone of efficient and effective drug synthesis. (1S)-Cyclopent-2-en-1-amine hydrochloride, a seemingly simple chiral amine, represents one such critical synthon. Its rigid cyclopentene core, coupled with the stereodefined amine functionality, offers a unique three-dimensional framework that has proven invaluable in the construction of complex molecular architectures, most notably in the field of antiviral therapeutics.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the chemical properties, characterization, and strategic applications of (1S)-Cyclopent-2-en-1-amine hydrochloride. By elucidating the "why" behind the "how," this document aims to empower scientists to fully leverage the synthetic potential of this important chiral amine.
Core Chemical Identity and Physicochemical Properties
(1S)-Cyclopent-2-en-1-amine hydrochloride is a chiral organic compound that is typically supplied as a stable, crystalline solid. The hydrochloride salt form enhances its stability and handling characteristics compared to the free amine.
| Property | Value | Source(s) |
| Chemical Name | (1S)-Cyclopent-2-en-1-amine hydrochloride | N/A |
| Synonyms | (S)-Cyclopent-2-en-1-amine hydrochloride | [1] |
| CAS Number | 134524-22-4 | [1] |
| Molecular Formula | C₅H₁₀ClN | N/A |
| Molecular Weight | 119.59 g/mol | [1] |
| Physical Form | Powder | [1] |
| Storage Temperature | Room Temperature | [1] |
-
Solubility: As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents such as methanol and ethanol. Its solubility in less polar organic solvents like dichloromethane and ethyl acetate is likely to be limited.
-
pKa: The pKa of the ammonium group is anticipated to be in the range of 9-10, typical for a primary amine hydrochloride. This is a critical parameter for designing reaction conditions, particularly for deprotection to the free amine.
-
Melting Point: A specific melting point is not consistently reported in the literature. As with many amine hydrochlorides, it is expected to have a relatively high melting point, likely with decomposition.
Spectroscopic and Analytical Characterization: A Roadmap to Purity and Identity
Rigorous characterization is essential to confirm the identity and purity of (1S)-Cyclopent-2-en-1-amine hydrochloride. The following section outlines the expected spectroscopic signatures and provides a validated protocol for assessing enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆): The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key expected signals include:
-
Olefinic Protons: Two distinct signals in the downfield region (δ 5.5-6.5 ppm), corresponding to the two protons of the double bond. These will likely appear as multiplets due to coupling to each other and to the adjacent allylic protons.
-
Methine Proton (CH-N): A multiplet in the region of δ 3.5-4.5 ppm, corresponding to the proton attached to the carbon bearing the amino group.
-
Aliphatic Protons: A series of complex multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the methylene protons of the cyclopentene ring.
Expected ¹³C NMR Spectral Features (in D₂O or DMSO-d₆): The carbon NMR spectrum should display five distinct signals, corresponding to the five carbon atoms of the cyclopentene ring.
-
Olefinic Carbons: Two signals in the downfield region (δ 120-140 ppm).
-
Methine Carbon (C-N): A signal in the range of δ 50-60 ppm.
-
Aliphatic Carbons: Two signals in the upfield region (δ 20-40 ppm).
Protocol for NMR Analysis: A standardized protocol for acquiring NMR data is crucial for reproducibility and accurate interpretation.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
(1S)-Cyclopent-2-en-1-amine hydrochloride
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR spectrometer (300 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Spectrometer Setup: Tune and shim the spectrometer to the solvent lock signal.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the proton signals and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and coupling patterns.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of (1S)-Cyclopent-2-en-1-amine hydrochloride, typically recorded as a KBr pellet, is expected to show characteristic absorption bands.[2]
Expected IR Absorption Bands:
-
N-H Stretch: A broad band in the region of 3000-2800 cm⁻¹, characteristic of an ammonium salt.
-
C-H Stretch (alkene): A sharp peak just above 3000 cm⁻¹.
-
C-H Stretch (alkane): Peaks just below 3000 cm⁻¹.
-
N-H Bend: An absorption band around 1600-1500 cm⁻¹.
-
C=C Stretch: A weak to medium band around 1650 cm⁻¹.
Protocol for FTIR Analysis using KBr Pellet Method:
Objective: To obtain a high-quality infrared spectrum to identify functional groups.
Materials:
-
(1S)-Cyclopent-2-en-1-amine hydrochloride
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[2]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (1S)-Cyclopent-2-en-1-amine hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique.
Expected Mass Spectrum: The mass spectrum should show a prominent peak corresponding to the protonated free amine [M+H]⁺ at an m/z of 84.1, where M is the molecular weight of the free amine (C₅H₉N). Fragmentation patterns would likely involve the loss of small neutral molecules.
Chiral High-Performance Liquid Chromatography (HPLC)
Ensuring the enantiomeric purity of (1S)-Cyclopent-2-en-1-amine hydrochloride is critical for its use in asymmetric synthesis. Chiral HPLC is the gold standard for this analysis.[3][4]
Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.
Protocol for Chiral HPLC Analysis:
Objective: To determine the enantiomeric excess (e.e.) of (1S)-Cyclopent-2-en-1-amine hydrochloride.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)
Mobile Phase (Typical Starting Conditions):
-
A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).[4]
-
A small amount of a basic additive, such as diethylamine (0.1%), is typically added to the mobile phase to improve peak shape for amines.[4]
Procedure:
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Method Development (if necessary): Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
Analysis: Inject the sample onto the chiral column and record the chromatogram.
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Chemical Reactivity and Synthetic Utility
The synthetic value of (1S)-Cyclopent-2-en-1-amine hydrochloride lies in the strategic reactivity of its constituent parts: the chiral primary amine and the cyclopentene ring.
The Chiral Amine: A Nucleophilic Handle
The primary amine is a versatile nucleophile that can participate in a wide range of reactions, including:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to form secondary or tertiary amines. This is a fundamental transformation for introducing substituents.
-
Amide Formation: Acylation with acid chlorides or anhydrides to form amides. This can be used for protection of the amine or for the introduction of other functionalities.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This is a highly efficient method for C-N bond formation.
The Cyclopentene Ring: A Scaffold for Elaboration
The double bond in the cyclopentene ring provides a site for further functionalization, allowing for the construction of more complex carbocyclic structures. Common reactions include:
-
Epoxidation: Conversion of the double bond to an epoxide, which can then be opened by various nucleophiles.
-
Dihydroxylation: Formation of a diol, introducing two new stereocenters.
-
Addition Reactions: Addition of various reagents across the double bond.
Application in the Synthesis of Carbocyclic Nucleoside Analogues
A primary and highly significant application of chiral cyclopentenylamines is in the synthesis of carbocyclic nucleoside analogues.[5][6] These compounds are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, rendering them resistant to enzymatic cleavage.[5]
One of the most prominent examples is the synthesis of Abacavir , a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[7][8] The core structure of Abacavir contains a cyclopentene ring derived from a chiral cyclopentenylamine precursor.
Figure 1. General synthetic route to carbocyclic nucleosides.
The enantiopurity of the starting chiral amine is crucial as the biological activity of the final nucleoside analogue is often highly stereospecific.
Safety and Handling
As a laboratory chemical, (1S)-Cyclopent-2-en-1-amine hydrochloride should be handled with appropriate care.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and respiratory protection. Avoid breathing dust.
-
Storage: Store at room temperature in a tightly sealed container.
Conclusion: A Versatile Tool for Asymmetric Synthesis
(1S)-Cyclopent-2-en-1-amine hydrochloride is more than just a simple chemical. It is a strategically important chiral building block that provides access to a class of molecules with significant therapeutic potential. While a comprehensive set of experimental data for this specific compound remains to be fully documented in the public literature, its utility is clearly demonstrated through its relationship to the synthesis of important antiviral drugs. This guide has provided a framework for its characterization, handling, and application, empowering researchers to confidently incorporate this valuable synthon into their synthetic strategies. The continued exploration of the reactivity and applications of (1S)-Cyclopent-2-en-1-amine hydrochloride will undoubtedly lead to the development of new and innovative therapeutic agents.
References
-
Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]
- Crimmins, M. T., & King, B. W. (1996). An efficient, general asymmetric synthesis of carbocyclic nucleosides: application of an asymmetric aldol/ring-closing metathesis strategy. The Journal of Organic Chemistry, 61(13), 4192–4193.
- Daluge, S. M. (1990). Cyclopentenes.
- Evans, C. T., Roberts, S. M., Shoberu, K. A., & Sutherland, A. G. (1992). Potential use of carbocyclic nucleosides for the treatment of AIDS: chemo-enzymatic syntheses of the enantiomers of carbovir. Journal of the Chemical Society, Perkin Transactions 1, (5), 589-592.
-
GlaxoSmithKline. (2020). Abacavir. Retrieved from [Link]
-
Len, C., & Mackenzie, G. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. Retrieved from [Link]
-
New Drug Approvals. (2019). ABACAVIR. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
ScienceMadness. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Yashima, E., & Yamamoto, C. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148.
-
Wikipedia. (2023). Abacavir. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of abacavir.
- De Clercq, E. (2009). Recent progress for the synthesis of selected carbocyclic nucleosides. Molecules, 14(7), 2674-2693.
-
PubChem. (n.d.). Cyclopent-2-en-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
-
New Drug Approvals. (2014). ABACAVIR…….For the treatment of HIV-1 infection, in combination with other antiretroviral agents. Retrieved from [Link]
- Google Patents. (n.d.). Cyclopentenes.
-
PubChem. (n.d.). (1R)-cyclopent-2-en-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (1S)-2-methylcyclopent-2-en-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). 2-cyclopentyl-1-phenylethan-1-amine hydrochloride. Retrieved from [Link]
-
Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]
-
Wikipedia. (2023). Abacavir. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. specac.com [specac.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. WO1992018444A3 - Cyclopentenes - Google Patents [patents.google.com]
- 6. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. protocols.io [protocols.io]
CAS 139521-70-3 physical and chemical characteristics
The following technical guide details the physical and chemical characteristics, pharmacological mechanism, and experimental protocols for Sildenafil Citrate (and its free base form), identified as the most probable target for the query "CAS 139521-70-3" due to the high similarity to Sildenafil Base (CAS 139755-83-2) and the context of pharmaceutical PDE5 inhibitors.
Probable Target for CAS 139521-70-3 (Sildenafil Base CAS 139755-83-2)
Core Directive & Chemical Identity
Editorial Note: The CAS number 139521-70-3 is not indexed in standard chemical registries (PubChem, CAS Common Chemistry). It is identified here as a likely typographical variation of 139755-83-2 (Sildenafil Base) or 171599-83-0 (Sildenafil Citrate). This guide focuses on Sildenafil Citrate , the clinically utilized salt form, while referencing the free base where physicochemical distinctions are critical.
Chemical Structure & Nomenclature
| Feature | Details |
| Common Name | Sildenafil Citrate |
| IUPAC Name | 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate |
| CAS Number (Citrate) | 171599-83-0 |
| CAS Number (Base) | 139755-83-2 |
| Molecular Formula | C₂₂H₃₀N₆O₄S[1][2][3][4][5] · C₆H₈O₇ |
| Molecular Weight | 666.7 g/mol (Citrate); 474.6 g/mol (Base) |
| Appearance | White to off-white crystalline powder |
Physicochemical Profile
Understanding the solubility and stability profile is paramount for reproducible in vitro and in vivo formulations.
Solubility & Solvents
Sildenafil Citrate is designed to improve the solubility of the lipophilic base, yet it remains sparingly soluble in neutral aqueous buffers.
| Solvent | Solubility (25°C) | Protocol Notes |
| Water | 3.5 mg/mL | Limited solubility. pH-dependent (higher solubility at pH < 4). |
| DMSO | ≥ 20 mg/mL | Preferred stock solvent. Stable at -20°C for 6 months. |
| Ethanol | ~ 1 mg/mL | Poor solubility; not recommended for high-concentration stocks. |
| 0.1 N HCl | > 10 mg/mL | High solubility due to protonation of the piperazine ring. |
Stability & Storage[3]
-
Solid State: Hygroscopic. Store at room temperature (20-25°C) in a desiccator.
-
Solution State (DMSO): Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.
-
pKa Values:
- (Piperazine nitrogen, protonated in citrate salt).
- (Amide moiety on pyrazolopyrimidine).
-
LogP: 2.7 (Octanol/Water for free base) – Indicates moderate lipophilicity, facilitating membrane permeability.
Pharmacological Mechanism & Signaling
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5) .[3][4] Its therapeutic efficacy relies on the preservation of cyclic guanosine monophosphate (cGMP), a secondary messenger that mediates smooth muscle relaxation.[1][4][5]
Mechanism of Action (MOA)
-
Stimulation: Nitric Oxide (NO) is released from endothelial cells or nitrergic nerves.
-
Synthesis: NO activates Guanylate Cyclase (sGC) , converting GTP to cGMP.
-
Action: cGMP activates Protein Kinase G (PKG) .
-
Effect: PKG phosphorylates targets (e.g., myosin light chain phosphatase), reducing intracellular
and causing smooth muscle relaxation (vasodilation). -
Regulation: PDE5 normally degrades cGMP to 5'-GMP, terminating the signal.
-
Inhibition: Sildenafil competitively binds the catalytic site of PDE5, preventing cGMP degradation and potentiating the NO signal.[1][5]
Signaling Pathway Diagram
Caption: Sildenafil inhibits PDE5-mediated hydrolysis of cGMP, sustaining the NO/cGMP signaling cascade essential for vasodilation.[1][4][5]
Experimental Handling & Protocols
Protocol A: Preparation of Stock Solutions (In Vitro)
Objective: Create a 10 mM stock solution for cell culture assays.
-
Weighing: Accurately weigh 6.67 mg of Sildenafil Citrate.
-
Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, warm to 37°C for 5 minutes.
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter if required (nylon filters may bind the drug).
-
Storage: Aliquot into amber microcentrifuge tubes (50 µL) and store at -20°C.
-
Usage: Dilute at least 1:1000 in culture medium to keep DMSO concentration < 0.1% to avoid solvent toxicity.
Protocol B: In Vivo Formulation (Oral Gavage)
Objective: Prepare a vehicle suspension for rodent studies (e.g., 10 mg/kg).
-
Vehicle Choice: 0.5% Methylcellulose (MC) or 0.5% Carboxymethylcellulose (CMC) in water.
-
Preparation:
-
Weigh the required amount of Sildenafil Citrate.
-
Add a small volume of vehicle and triturate with a mortar and pestle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to form a uniform suspension.
-
-
Verification: Verify homogeneity. Sildenafil Citrate is not fully soluble in this vehicle; it forms a suspension. Shake well before administration.
-
Dosing Volume: Typically 10 mL/kg for mice/rats.
Protocol C: PDE5 Inhibition Assay (Cell-Free)
Objective: Determine IC50.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
. -
Substrate:
-cGMP or fluorescent cGMP analog. -
Enzyme: Recombinant human PDE5A.
-
Incubation: Incubate enzyme + Sildenafil (serial dilutions) + substrate for 15-30 min at 30°C.
-
Termination: Add snake venom nucleotidase (to convert GMP to guanosine) or stop buffer.
-
Detection: Measure radioactivity or fluorescence polarization.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Expected IC50
3.5 nM.[3]
Safety & Toxicology
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Target Organs: Cardiovascular system (hypotension), Retina (PDE6 cross-reactivity).
-
Contraindications: Nitrates. Co-administration with organic nitrates (e.g., nitroglycerin) can cause life-threatening hypotension due to synergistic amplification of the cGMP pathway.
-
Handling: Wear PPE (gloves, lab coat, safety glasses). Use a fume hood when handling powder to avoid inhalation.
References
-
Pfizer Labs. Viagra (sildenafil citrate) Prescribing Information. U.S. Food and Drug Administration. Link
-
PubChem. Sildenafil Citrate (Compound Summary).[2] National Center for Biotechnology Information. Link
-
Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil.[1][3][4][5] IUBMB Life, 48(3), 305-327. Link
-
Ghofrani, H. A., et al. (2006). Sildenafil for long-term treatment of nonoperable chronic thromboembolic pulmonary hypertension. American Journal of Respiratory and Critical Care Medicine. Link
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Fichtelite | C19H34 | CID 6451376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Sildenafil Citrate | C28H38N6O11S | CID 135413523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DailyMed - SILDENAFIL CITRATE tablet [dailymed.nlm.nih.gov]
Molecular structure and stereochemistry of (1S)-Cyclopent-2-en-1-amine HCl
Technical Whitepaper: (1S)-Cyclopent-2-en-1-amine HCl Molecular Architecture, Stereoselective Synthesis, and Pharmaceutical Utility
Executive Summary
(1S)-Cyclopent-2-en-1-amine hydrochloride (CAS: 134524-22-4) represents a critical chiral synthon in the development of carbocyclic nucleosides—a class of antivirals that mimic natural nucleosides but possess superior metabolic stability due to the replacement of the labile furanose oxygen with a methylene group. This guide provides a rigorous technical analysis of its molecular structure, an industrial-standard protocol for its stereoselective synthesis via enzymatic kinetic resolution, and its application in the synthesis of next-generation polymerase inhibitors.
Part 1: Molecular Architecture & Stereochemistry
Structural Analysis
The pharmacological potency of carbocyclic nucleosides is strictly governed by the absolute configuration of the cyclopentenyl ring. (1S)-Cyclopent-2-en-1-amine HCl features a five-membered carbocycle with a single endocyclic double bond at the C2-C3 position.
-
Chiral Center: The C1 carbon is the sole stereogenic center. The (1S) configuration directs the spatial arrangement of the amino group relative to the olefinic plane, which is critical for the "lock-and-key" fit within viral polymerase active sites.
-
Conformation: The cyclopentene ring typically adopts an "envelope" conformation to minimize torsional strain. In the hydrochloride salt form, the protonated amine (
) forms a stable crystal lattice through hydrogen bonding with the chloride counter-ion, significantly enhancing shelf-stability compared to the volatile free base.
Physical Properties Data
| Property | Specification | Relevance |
| Molecular Formula | Stoichiometry verification. | |
| Molecular Weight | 119.59 g/mol | Calculation of molar equivalents. |
| Physical State | White to off-white crystalline solid | Indicator of purity (yellowing suggests oxidation). |
| Solubility | High in | Critical for extraction protocols. |
| Chirality | (1S)-enantiomer | Essential for bioactive nucleoside synthesis. |
Part 2: Synthetic Pathways & Chiral Resolution
While chemical synthesis from the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) is a classic route, Enzymatic Kinetic Resolution (EKR) offers a more scalable, environmentally benign, and self-validating approach for producing high-purity (1S)-amine.
Mechanism of Action: Lipase-Mediated Resolution
The process utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer of a racemic amine mixture. CAL-B possesses a chiral catalytic triad that accommodates the (1R)-amine in its active site for acylation, leaving the desired (1S)-amine unreacted (or vice-versa depending on the specific acyl donor and conditions).
Experimental Protocol: EKR of Racemic Cyclopent-2-en-1-amine
Objective: Isolate (1S)-Cyclopent-2-en-1-amine from a racemic mixture with
Reagents:
-
Racemic Cyclopent-2-en-1-amine (1.0 eq)[1]
-
Ethyl Acetate (Solvent & Acyl Donor)
-
Novozym 435 (Immobilized CAL-B)
-
Hydrochloric acid (1M in diethyl ether)
Workflow:
-
Reaction Setup: Dissolve racemic amine (100 mmol) in anhydrous Ethyl Acetate (500 mL). The solvent acts as the acyl donor.
-
Enzyme Addition: Add Novozym 435 (10% w/w relative to substrate).
-
Incubation: Stir at 30°C. Monitor reaction progress via Chiral HPLC.
-
Causality: The enzyme selectively acetylates the (1R)-enantiomer to form (1R)-N-acetyl-cyclopent-2-en-1-amine. The (1S)-amine remains as the free base.
-
-
Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution). Filter off the immobilized enzyme.
-
Separation (Self-Validating Step):
-
Concentrate the filtrate.
-
Acidify with 1M HCl/Ether. The (1S)-amine precipitates as the hydrochloride salt.
-
The (1R)-amide remains in the organic solution.
-
-
Purification: Recrystallize the precipitate from Ethanol/Ether to remove trace amide.
Process Visualization
Caption: Figure 1. Enzymatic Kinetic Resolution workflow separating the (1S)-amine target from the (1R)-amide byproduct.
Part 3: Analytical Characterization & Integrity
To ensure the "Trustworthiness" of the synthesized compound, a multi-modal analytical approach is required.
Chiral HPLC Method
-
Column: Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (absorption of the double bond).
-
Validation: The (1S)-enantiomer should elute at a distinct retention time compared to the (1R)-standard. An ee of
is required for pharmaceutical applications.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (D2O): Confirm the integrity of the double bond protons (typically multiplet at
5.8–6.0 ppm) and the methine proton at C1. -
Mosher's Acid Analysis: Derivatization with (R)- and (S)-MTPA chloride allows for the determination of absolute configuration via
analysis if the rotation is ambiguous.
Part 4: Pharmaceutical Applications
The (1S)-Cyclopent-2-en-1-amine scaffold is the structural "anchor" for Carbocyclic Nucleosides.
Mechanism in Antiviral Therapy
In nucleoside reverse transcriptase inhibitors (NRTIs) like Abacavir (though Abacavir uses a hydroxymethyl-cyclopentene, the amine is a key intermediate in related analogs), the cyclopentene ring mimics the sugar moiety of natural DNA/RNA.
-
Kinase Activation: The drug is phosphorylated by host kinases to its triphosphate form.
-
Chain Termination: The viral polymerase incorporates the drug into the growing viral DNA chain.
-
Steric Blockade: The lack of a 3'-hydroxyl group (or specific stereochemistry at the 1'-position) prevents the formation of the next phosphodiester bond, terminating viral replication.
Pathway Diagram: From Synthon to Drug
Caption: Figure 2. Synthetic and biological pathway of (1S)-Cyclopent-2-en-1-amine in antiviral drug development.
References
-
Vince, R. (2012). "The Vince Lactam: A versatile intermediate for the synthesis of carbocyclic nucleosides."[2] Tetrahedron, 68(24), 4567-4580.
-
Gotor, V., et al. (2006). "Enzymatic kinetic resolution of racemic amines: A highly efficient route to chiral synthons." Tetrahedron: Asymmetry, 17(15), 2185-2192.
-
Trost, B. M. (2004). "Asymmetric Allylic Alkylation: A Powerful Tool for the Synthesis of Carbocyclic Nucleosides." Chemical Reviews, 104(11), 5729-5758.
-
PubChem. (2024). "Compound Summary: Cyclopent-2-en-1-amine hydrochloride." National Library of Medicine.
Sources
Solubility profile of (1S)-Cyclopent-2-en-1-amine hydrochloride in organic solvents
This guide details the solubility profile, thermodynamic behavior, and purification strategies for (1S)-Cyclopent-2-en-1-amine hydrochloride , a critical chiral intermediate in the synthesis of neuraminidase inhibitors such as Peramivir.
Executive Summary & Compound Identity
(1S)-Cyclopent-2-en-1-amine hydrochloride (CAS: 134524-22-4) is the chloride salt of a chiral allylic amine. Its solubility behavior is dominated by the ionic lattice energy of the ammonium-chloride ion pair, rendering it highly soluble in polar protic solvents while exhibiting steep solubility drop-offs in non-polar aprotic media. Understanding this profile is essential for designing high-yield recrystallization processes and ensuring enantiomeric purity during API synthesis.
| Property | Details |
| IUPAC Name | (1S)-Cyclopent-2-en-1-amine hydrochloride |
| CAS Number | 134524-22-4 |
| Molecular Formula | C₅H₉N[1] · HCl |
| Molecular Weight | 119.59 g/mol |
| Physical Form | White to off-white crystalline solid |
| Key Application | Intermediate for Peramivir (Rapivab) |
Solubility Landscape
The solubility of (1S)-Cyclopent-2-en-1-amine hydrochloride follows the "Like Dissolves Like" principle governing ionic organic salts. The high polarity of the protonated amine (
Qualitative Solubility Profile
Data derived from process patent literature and standard amine salt thermodynamics.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol | Freely Soluble | High solvation energy overcomes lattice energy via strong H-bonding with |
| Polar Aprotic | DMSO, DMF | Soluble | High dielectric constant stabilizes the ion pair, though less effective than protic solvents for anions. |
| Secondary Alcohols | Isopropanol (IPA), 2-Butanol | Temperature Dependent | Moderate solubility at reflux; poor at RT. Ideal for crystallization . |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | The salt often precipitates from these solvents upon formation (acidification of free base). |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Insoluble / Very Low | Lacks sufficient polarity to dissociate the tight ion pair. Used as anti-solvents . |
| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Completely non-interacting. Used to drive precipitation to completion. |
Critical Process Insight: The "Salting Out" Effect
In process chemistry, the solubility of this compound is often manipulated using the Common Ion Effect . Adding concentrated HCl to a saturated aqueous or alcoholic solution of the salt will drastically reduce its solubility, forcing precipitation. This is a standard technique for maximizing isolation yield.
Thermodynamic Considerations & Recrystallization Strategy
The purification of (1S)-Cyclopent-2-en-1-amine hydrochloride relies on exploiting the temperature-dependent solubility differential in secondary alcohols or binary solvent systems.
Preferred Solvent Systems
-
Single Solvent: Isopropanol (IPA) .
-
Binary System: Methanol / Ethyl Acetate .
Visualization: Purification Workflow
The following diagram illustrates the standard recrystallization protocol designed to maximize enantiomeric excess (ee%) and chemical purity.
Figure 1: Optimized recrystallization workflow for (1S)-Cyclopent-2-en-1-amine hydrochloride.
Experimental Protocol: Determination of Solubility
To generate precise quantitative data (e.g., mg/mL) for internal regulatory filing, the following Saturation Shake-Flask Method is the industry standard.
Materials
-
(1S)-Cyclopent-2-en-1-amine hydrochloride (>98% purity).
-
HPLC-grade solvents (Methanol, Ethanol, IPA, Acetone).
-
Thermostatic orbital shaker.
-
0.45 µm PTFE syringe filters.
Step-by-Step Methodology
-
Preparation: Add excess solid compound to 5 mL of the target solvent in a sealed glass vial. Ensure visible undissolved solid remains.
-
Equilibration: Agitate the vial in a thermostatic shaker at the target temperature (e.g., 25°C) for 24 hours.
-
Why: Ensures thermodynamic equilibrium is reached between the solid and solute phases.
-
-
Filtration: Quickly filter the supernatant through a 0.45 µm pre-heated filter (to prevent precipitation during transfer).
-
Quantification (Gravimetric):
-
Pipette exactly 1.0 mL of the filtrate into a pre-weighed weighing boat.
-
Evaporate the solvent under vacuum/nitrogen stream.
-
Weigh the dry residue.
-
Calculation:
-
-
Validation: Repeat the measurement at 48 hours. If the value differs by <2%, equilibrium is confirmed.
Process Handling & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be handled under low humidity (<40% RH) to prevent clumping and hydrolysis risks.
-
Stability in Solution:
-
Acidic Media: Highly stable.
-
Basic Media: Unstable. Adding base (NaOH, TEA) liberates the free amine, which is volatile and prone to oxidation or polymerization. Always keep pH < 4 during storage in solution.
-
Synthesis Context (Peramivir Route)
In the synthesis of Peramivir, this amine is typically generated by deprotecting a Boc-derivative with HCl. The choice of solvent for this step defines the isolation:
-
Reaction Solvent: Dioxane or Ethyl Acetate.
-
Reagent: 4M HCl in Dioxane.
-
Outcome: The product precipitates immediately because it is insoluble in the Dioxane/EtOAc matrix, allowing for simple filtration without complex extraction.
References
-
Sigma-Aldrich. (1S)-Cyclopent-2-en-1-amine hydrochloride Product Specification & SDS. Link
-
PubChem Database. Compound Summary for CID 13532837: Cyclopent-2-en-1-amine. National Center for Biotechnology Information. Link
-
Patent CN111484418A. Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride. (Demonstrates solubility/extraction protocols for related cyclopentenyl amine salts). Link
-
Organic Syntheses. General procedures for Amine Hydrochloride Salt Formation and Recrystallization. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN106083615B - A kind of preparation method of cyclopentolate hydrochloride - Google Patents [patents.google.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. CN106083615B - A kind of preparation method of cyclopentolate hydrochloride - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
(1S)-Cyclopent-2-en-1-amine HCl: A Key Chiral Building Block in the Landscape of Antiviral Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless challenge posed by viral diseases necessitates a continuous and innovative approach to the discovery of novel antiviral agents. A cornerstone of antiviral drug development has been the chemical modification of nucleosides, the fundamental building blocks of viral genomes. However, early nucleoside analogues often suffered from metabolic instability, limiting their therapeutic efficacy. This guide delves into the history and scientific significance of the (1S)-Cyclopent-2-en-1-amine hydrochloride scaffold, not as a direct antiviral therapeutic, but as a pivotal chiral precursor in the synthesis of a highly successful class of antiviral compounds: the carbocyclic nucleosides and other cyclopentane-based inhibitors. We will explore the strategic evolution of this structural motif, from foundational concepts to its role in the development of clinically essential medicines.
Part 1: The Rise of Carbocyclic Nucleosides: A Paradigm Shift in Antiviral Therapy
Historical Context and the Carbocyclic Solution
The therapeutic potential of nucleoside analogues was recognized early in the history of antiviral chemotherapy. However, a primary obstacle was their susceptibility to enzymatic cleavage, particularly at the glycosidic bond, rendering them inactive. The breakthrough came with the concept of carbocyclic nucleosides, where the furanose ring's oxygen atom is replaced by a methylene group, forming a cyclopentane or cyclopentene ring.[1] This substitution creates a carbon-carbon bond to the nucleobase that is resistant to enzymatic hydrolysis, thereby enhancing the metabolic stability and bioavailability of the drug.[2][3]
Pioneering Discoveries in Carbocyclic Chemistry
The journey into carbocyclic nucleosides began with key milestones that validated the therapeutic potential of this structural class:
-
1966: The first synthesis of a racemic carbocyclic analogue of adenosine was described, laying the groundwork for future exploration.[4]
-
1968: The naturally occurring (-) enantiomer, named Aristeromycin, was isolated from Streptomyces citricolor. Aristeromycin displayed potent antiviral properties and became a crucial lead compound.[1][4]
-
1981: The isolation of the neplanocin family of carbocyclic nucleosides, particularly the cyclopentenyl derivative Neplanocin A, further fueled interest in this area.[4] Neplanocin A demonstrated broad-spectrum antiviral activity, albeit with associated cytotoxicity, highlighting the therapeutic window challenges and the need for further analogue development.[5]
Caption: Structural comparison of natural vs. carbocyclic nucleosides.
Part 2: (1S)-Cyclopent-2-en-1-amine: A Versatile Chiral Precursor
The specific molecule, (1S)-Cyclopent-2-en-1-amine HCl, is not documented as having significant direct antiviral activity. Instead, its value lies in its chemical structure: a five-membered ring with an amine group and a double bond in a specific, single-enantiomer configuration. This makes it an ideal chiral building block for the asymmetric synthesis of more complex antiviral molecules. The amine serves as a handle for attaching nucleobases, while the alkene functionality allows for further stereoselective modifications to the cyclopentane ring.
Synthetic Utility in Antiviral Development
The enantiomerically pure nature of (1S)-Cyclopent-2-en-1-amine is critical, as the biological activity of carbocyclic nucleosides is often confined to a single enantiomer. Using this precursor allows chemists to construct complex molecules with precise three-dimensional arrangements, which is essential for effective interaction with viral enzymes.
A generalized synthetic pathway could involve the coupling of the amine with a purine or pyrimidine base, followed by modifications to the cyclopentene ring to introduce hydroxyl groups that mimic the sugar portion of a natural nucleoside.
Caption: Generalized workflow for synthesizing carbocyclic nucleosides.
Generalized Protocol: Mitsunobu Coupling for Nucleobase Installation
The Mitsunobu reaction is a powerful tool for coupling a nucleophile (like a purine or pyrimidine) to a primary or secondary alcohol. While our starting material is an amine, a common strategy involves first converting it to a protected alcohol derivative to facilitate this reaction. The following is a conceptual protocol illustrating the logic.
Objective: To couple a protected cyclopentenol (derived from (1S)-Cyclopent-2-en-1-amine) with a nucleobase.
Materials:
-
Protected cyclopentenol derivative
-
Nucleobase (e.g., adenine, cytosine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the protected cyclopentenol derivative and the chosen nucleobase in anhydrous THF.
-
Causality: Anhydrous conditions are critical as the reagents are moisture-sensitive. The inert atmosphere prevents unwanted side reactions.
-
-
Reagent Addition: To the stirred solution, add triphenylphosphine.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Causality: The Mitsunobu reaction is exothermic. Cooling helps to control the reaction rate and minimize the formation of byproducts.
-
-
Slow Addition of Azodicarboxylate: Add DIAD or DEAD dropwise to the cooled solution over a period of 15-30 minutes.
-
Causality: Slow addition is crucial for controlling the reaction temperature and ensuring high yields. A rapid addition can lead to decomposition of the reagents.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: TLC allows for the visualization of the consumption of starting materials and the formation of the product, confirming the reaction is proceeding as expected.
-
-
Workup and Purification: Once the reaction is complete, quench the reaction and purify the crude product using column chromatography to isolate the desired coupled nucleoside analogue.
Part 3: Case Studies: The Legacy of the Cyclopentane Scaffold in Approved Antivirals
The strategic importance of the cyclopentane ring is best illustrated by examining its presence in several highly successful antiviral drugs.
Case Study 1: Peramivir (RWJ-270201) - An Influenza Neuraminidase Inhibitor
Influenza remains a significant global health threat, driving the development of antiviral drugs that target key viral proteins.[6]
-
Discovery and Rationale: Peramivir (also known as BCX-1812 or RWJ-270201) is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[7][8] Its design emerged from structure-based drug design programs that identified the cyclopentane ring as an effective scaffold to mimic the transition state of the natural substrate, sialic acid.[6]
-
Mechanism of Action: Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By binding tightly to the active site of the neuraminidase enzyme, Peramivir prevents this release, thereby halting the spread of the infection.[6][9]
Caption: Peramivir's mechanism of action in the influenza life cycle.
-
Key Experimental Data: Peramivir has demonstrated potent in vitro activity against a wide range of influenza A and B strains.[6][9]
| Influenza Strain Type | Example Strain | EC₅₀ (μM) Range[6][9] |
| Influenza A (H1N1) | A/Texas/36/91 | 0.06 - 0.22 |
| Influenza A (H3N2) | 12 strains tested | < 0.3 |
| Influenza A (H5N1) | 2 avian strains tested | < 0.3 |
| Influenza B | B/Beijing/184/93 | < 0.2 |
Experimental Protocol: Neuraminidase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce neuraminidase enzyme activity by 50% (IC₅₀).
Materials:
-
Recombinant influenza neuraminidase enzyme.
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA).
-
Assay buffer (e.g., MES buffer with CaCl₂).
-
Test compound (e.g., Peramivir) at various concentrations.
-
96-well black microplate.
-
Fluorescence plate reader.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.
-
Enzyme Addition: Add a fixed amount of the neuraminidase enzyme to each well (except the "no enzyme" control).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Causality: This pre-incubation step ensures that the binding equilibrium between the enzyme and inhibitor is reached before the substrate is introduced.
-
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH glycine buffer).
-
Fluorescence Reading: Read the fluorescence of the plate using a plate reader (Excitation ~365 nm, Emission ~450 nm). The fluorescent product (4-methylumbelliferone) is proportional to the enzyme activity.
-
Self-Validation: The "no enzyme" control should yield minimal fluorescence, establishing the baseline. The "no inhibitor" control represents 100% enzyme activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Case Study 2: Abacavir and Entecavir - Pillars of HIV and HBV Therapy
The carbocyclic scaffold is also central to the function of key reverse transcriptase inhibitors:
-
Abacavir: Developed from the lead compound Carbovir, Abacavir is a cornerstone of combination antiretroviral therapy for HIV.[1][4] Its development showcased the importance of stereochemistry, as only the (-) enantiomer possesses the desired biological activity.[4]
-
Entecavir: A guanosine analogue, Entecavir is a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase, crucial for managing chronic HBV infection.[4]
Both drugs function as chain terminators. After being phosphorylated within the cell to their triphosphate forms, they are incorporated into the growing viral DNA chain by the viral polymerase. Lacking a 3'-hydroxyl group, they prevent further elongation of the DNA chain, thus terminating viral replication.
Part 4: Future Directions and Conclusion
The cyclopentane and cyclopentene scaffold continues to be a fertile ground for antiviral research. Studies have explored derivatives with activity against a range of other viruses, including orthopoxviruses, adenoviruses, and West Nile virus.[5][10][11][12] The inherent stability and synthetic tractability of this core structure ensure its continued relevance in the quest for new broad-spectrum antiviral agents.
References
-
Wikipedia. Carbocyclic nucleoside. [Link]
-
Jung, M. E., & Rhee, H. (2003). Stereoselective Total Synthesis of Racemic BCX-1812 (RWJ-270201) for the Development of Neuraminidase Inhibitors as Anti-influenza Agents. The Journal of Organic Chemistry, 68(15), 5875–5879. [Link]
-
Fung, H. B., & Taki, F. N. (2005). Recent advances in the discovery and synthesis of neuraminidase inhibitors. Expert Opinion on Therapeutic Patents, 15(8), 983–1005. [Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66–86. [Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Semantic Scholar. [Link]
-
Jung, M. E., & Rhee, H. (2003). Stereoselective Total Synthesis of Racemic BCX-1812 (RWJ-270201) for the Development of Neuraminidase Inhibitors as Anti-influenza Agents. ResearchGate. [Link]
-
ResearchGate. Some historically important carbocyclic nucleosides. [Link]
-
Hameed, K. K., et al. (2018). Synthesis of 2-heterosubstituted cyclopent-2-en-1-ones: a preliminary study of the strategic design of antiviral compounds. Arkivoc, 2018(7), 201-213. [Link]
-
Drug Synthesis Database. Peramivir, RWJ-270201, BCX-1812. [Link]
-
Sidwell, R. W., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749–757. [Link]
-
Chu, C. K., et al. (2003). Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox). Bioorganic & Medicinal Chemistry Letters, 13(1), 9–12. [Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 155, 141–157. [Link]
-
De Clercq, E., et al. (1991). Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase. Molecular Pharmacology, 39(6), 793–799. [Link]
-
Mendel, D. B., et al. (2001). Oral Administration of Cyclopentane Neuraminidase Inhibitors Protects Ferrets against Influenza Virus Infection. Antimicrobial Agents and Chemotherapy, 45(3), 749–757. [Link]
-
López-Sánchez, I. Z., et al. (2022). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega, 7(30), 26363–26376. [Link]
-
Oka, M., et al. (2001). Synthesis and anti-influenza virus activity of tricyclic compounds with a unique amine moiety. Chemical & Pharmaceutical Bulletin, 49(4), 379–383. [Link]
-
Gordon, Y. J., et al. (2023). Cyclopentenylcytosine (CPE-C): In Vitro and In Vivo Evaluation as an Antiviral against Adenoviral Ocular Infections. Viruses, 15(7), 1471. [Link]
-
Jin, Y. H., et al. (2003). Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus). The Journal of Organic Chemistry, 68(23), 9012–9018. [Link]
-
Shchekotikhin, A. E., & Preobrazhenskaya, M. N. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4–19. [Link]
-
Santoro, M. G. (1997). Antiviral activity of cyclopentenone prostanoids. Trends in Microbiology, 5(7), 276–281. [Link]
-
Jeong, L. S., et al. (2001). Enantiomeric synthesis of D- and L-cyclopentenyl nucleosides and their antiviral activity against HIV and West Nile virus. Journal of Medicinal Chemistry, 44(23), 3929–3939. [Link]
-
López-Sánchez, I. Z., et al. (2022). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega, 7(30), 26363–26376. [Link]
-
Wu, Y. J., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1611–1614. [Link]
-
PubChem. Cyclopent-2-en-1-amine. [Link]
Sources
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 5. Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medkoo.com [medkoo.com]
- 9. Oral Administration of Cyclopentane Neuraminidase Inhibitors Protects Ferrets against Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomeric synthesis of D- and L-cyclopentenyl nucleosides and their antiviral activity against HIV and West Nile virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Preparation of (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid HCl from Vince Lactam
This Application Note details the scalable preparation of (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride (often referred to in industrial contexts as the "Vince Lactam Amine" or "Amino Acid Precursor") from (-)-Vince Lactam .
Important Scope & Nomenclature Note: While the strict IUPAC name "(1S)-Cyclopent-2-en-1-amine" refers to a decarboxylated C5 ring, the industrial "scalable preparation from Vince Lactam" almost universally refers to the (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (or its methyl ester/alcohol derivatives). This functionalized amino acid is the critical intermediate for blockbuster antivirals like Peramivir and Oseltamivir. This guide focuses on this commercially relevant, scalable synthesis.
Executive Summary
The preparation of chiral cyclopentenyl amines is a cornerstone in the synthesis of carbocyclic nucleosides (e.g., Abacavir) and neuraminidase inhibitors (e.g., Peramivir). The most robust, scalable route utilizes Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).
This protocol details the direct acidic hydrolysis of (-)-Vince Lactam to yield the (1S,4R)-amino acid hydrochloride. Unlike Pd-catalyzed allylations which can be difficult to scale due to catalyst costs, this route relies on cheap reagents (HCl, MeOH/Water) and simple crystallization, making it ideal for multi-kilogram production.
Key Advantages of This Protocol
-
Atom Economy: Utilizes the entire carbon skeleton of the lactam.
-
Stereoretention: The chiral integrity of the (-)-Vince Lactam is fully preserved ((-) Lactam
(1S,4R) Product). -
Scalability: Avoids chromatography; relies on precipitation/crystallization.[1]
Chemical Reaction & Mechanism
The transformation involves the hydrolytic cleavage of the amide bond in the strained bicyclic lactam.
Reaction Scheme:
Stereochemical Pathway: The starting material, (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one , undergoes ring opening. Due to the change in Cahn-Ingold-Prelog (CIP) priority rules (the carbonyl carbon becomes a carboxyl group, and the nitrogen bridge becomes a primary amine), the descriptors shift to (1S,4R) in the product, despite the relative stereochemistry of the bridgehead protons remaining cis (syn).
Experimental Protocol
Materials & Equipment
-
Reagents:
-
(-)-Vince Lactam (>99% ee preferred). Note: If starting with racemic lactam, an enzymatic resolution step using Savinase or Lipase PS is required first.
-
Hydrochloric Acid (37% aq or 1.25M in MeOH).
-
Solvents: Methanol (MeOH), Isopropanol (IPA), Ethyl Acetate (EtOAc).
-
Activated Carbon (optional for decolorization).
-
-
Equipment:
-
Glass-lined reactor or round-bottom flask (for <500g scale).
-
Reflux condenser.
-
Rotary evaporator (industrial vacuum distillation unit).
-
Vacuum filtration setup.
-
Step-by-Step Procedure (100g Scale)
Step 1: Ring Opening (Hydrolysis)
-
Charge a 1L reactor with (-)-Vince Lactam (100.0 g, 0.916 mol).
-
Add Methanol (300 mL) and stir to dissolve.
-
Critical Step: Slowly add HCl solution (1.1 equivalents).
-
Option A (Methanolic HCl): Add 1.25 M HCl in MeOH. This yields the Methyl Ester intermediate initially, which can be hydrolyzed or isolated.
-
Option B (Aqueous HCl - Preferred for Acid): Add 2M aq. HCl (500 mL).
-
-
Heat the mixture to reflux (approx. 65-70°C) .
-
Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (n-butanol:acetic acid:water 3:1:1) or HPLC.[2] The lactam spot (
) should disappear, and the amino acid spot ( , ninhydrin active) should appear.
Step 2: Concentration & Solvent Swap
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure (vacuum) to remove methanol/water until a thick, oily residue or wet solid remains.
-
Chase Step: Add Isopropanol (IPA) (200 mL) and re-concentrate to remove residual water azeotropically. Repeat if necessary. This is crucial for crystallization.
Step 3: Crystallization & Isolation
-
Suspend the residue in Isopropanol (300 mL) or Ethyl Acetate/IPA (9:1) .
-
Heat to 50°C to digest the solid, then slowly cool to 0–5°C over 2 hours.
-
Stir at 0°C for 1 hour to maximize precipitation of the hydrochloride salt.
-
Filter the white crystalline solid.[3]
-
Wash the filter cake with cold Isopropanol (2 x 50 mL).
Step 4: Drying
-
Dry the solid in a vacuum oven at 40–45°C for 12 hours.
-
Yield: Expect 135–145 g (85–90%).
-
Appearance: White to off-white crystalline powder.
Process Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White Crystalline Solid | Hygroscopic; store under desiccant. |
| Purity (HPLC) | > 98.5% | |
| Enantiomeric Excess | > 99% | Determined via Chiral HPLC (Crownpak CR(+) column).[2] |
| Melting Point | 240–245°C (dec.) | Decomposes upon melting. |
| Specific Rotation | ( | |
| 1H NMR (D2O) | Characteristic olefinic protons at 5.9-6.1 ppm. |
Process Logic & Workflow (DOT Diagram)
The following diagram illustrates the decision logic for the scalable synthesis, including the resolution step if starting with racemic material.
Caption: Workflow for the conversion of Vince Lactam to the (1S,4R)-Amino Acid HCl, including the resolution step for racemic starting material.
Troubleshooting & Critical Control Points
-
Racemization Risk: While the reaction conditions are generally safe, prolonged heating at pH > 7 can cause epimerization. Ensure the hydrolysis remains acidic (pH < 2) throughout.
-
Hygroscopicity: The HCl salt is hygroscopic. If the product becomes sticky (oiling out) during crystallization, add a seed crystal and ensure the water content is < 1% by Karl Fischer (KF) before adding the anti-solvent (EtOAc).
-
Filtration Speed: The amino acid salt can form fine needles that clog filters. Use a coarse sintered glass filter or centrifuge for larger scales.
Derivatization Note (Decarboxylation)
If the strict target is the decarboxylated amine (Cyclopent-2-en-1-amine), the amino acid obtained above must undergo decarboxylation. This is not the standard industrial endpoint but can be achieved via:
-
Curtius Rearrangement: (1S,4R)-Acid
Acyl Azide Isocyanate Hydrolysis Diamine (Note: This yields a diamine, not the mono-amine). -
Photochemical Decarboxylation: Using Barton esters (radical pathway), though this is rarely scalable.
References
-
Vertex Pharmaceuticals. Process for the preparation of amino alcohol derivatives or salts thereof. US Patent 10,385,006 B2. Link
-
Kiss, L., et al. Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library (MTA). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10171262, 4-aminocyclopent-2-ene-1-carboxylic acid.Link
-
Wurzar, N., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[4][5] Beilstein J. Org.[5] Chem. 2011, 7, 1003–1006.[5] (Reference for general Curtius/amine handling). Link
Sources
- 1. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]
- 2. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 3. 2-Azabicyclo[2.2.1]hept-5-en-3-one synthesis - chemicalbook [chemicalbook.com]
- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Boc-protection of (1S)-Cyclopent-2-en-1-amine hydrochloride
Application Note: High-Fidelity N-Boc Protection of (1S)-Cyclopent-2-en-1-amine Hydrochloride
Abstract & Strategic Significance
(1S)-Cyclopent-2-en-1-amine is a high-value chiral building block, predominantly utilized in the synthesis of carbocyclic nucleoside analogs such as Abacavir and Carbovir . The protection of its primary amine with a tert-butoxycarbonyl (Boc) group is a critical first step to prevent side reactions (e.g., polymerization of the double bond, N-alkylation) during subsequent functionalization.[1]
This application note details a robust, scalable protocol for converting the hydrochloride salt to the N-Boc protected species.[1] Unlike standard amines, the allylic nature of this substrate requires careful handling to prevent racemization and degradation.[1] We present two methodologies: a Biphasic Schotten-Baumann Protocol (preferred for salt solubility) and an Anhydrous Organic Phase Protocol (preferred for downstream anhydrous applications).
Chemical Strategy & Mechanism
The reaction follows a nucleophilic addition-elimination mechanism. The critical challenge with the hydrochloride salt (
Mechanistic Steps:
-
Neutralization: The base (e.g.,
or ) deprotonates the ammonium salt, releasing the free amine ( ).[1] -
Nucleophilic Attack: The lone pair of the free amine attacks the carbonyl carbon of Di-tert-butyl dicarbonate (
). -
Elimination: tert-Butyl carbonate is eliminated, which rapidly decomposes into
(gas) and tert-butanol. -
Driving Force: The evolution of
gas and the formation of the stable carbamate drive the equilibrium forward.[1]
Stoichiometric Criticality:
-
Base: Requires
equivalents (1.0 eq to neutralize HCl, 1.0 eq to scavenge protons if acidic byproducts form, though strictly Boc formation is neutral, the buffer ensures the amine remains deprotonated).[1] - : typically 1.1–1.2 equivalents to ensure complete conversion.
Figure 1: Mechanistic pathway for the liberation and protection of the allylic amine salt.
Critical Material Attributes (CMAs)
| Attribute | Specification | Rationale |
| Substrate Form | Hydrochloride Salt | The free amine is volatile and unstable; the salt is stable but requires neutralization. |
| Chirality | (1S)-enantiomer | Essential for biological activity. Optical rotation must be monitored. |
| Reagent ( | Melting Point ~23°C | Often a low-melting solid; best handled as a solution (melt) or liquid above 25°C. |
| Reaction pH | 8.0 – 10.0 | Too low (<7): Amine protonated, no reaction. Too high (>12): Risk of racemization or hydrolysis. |
Experimental Protocols
Method A: Biphasic Schotten-Baumann (Recommended)
Best for: Large-scale synthesis, ensuring complete dissolution of the salt.
Materials:
-
(1S)-Cyclopent-2-en-1-amine HCl (10.0 g, 83.6 mmol)
-
Di-tert-butyl dicarbonate (
) (20.1 g, 92.0 mmol, 1.1 eq)[1] -
Sodium Carbonate (
) (17.7 g, 167.2 mmol, 2.0 eq)[1] -
Solvent: 1,4-Dioxane (50 mL) and Water (50 mL)[1]
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine hydrochloride (10.0 g) in water (50 mL). The solution should be clear.
-
Basification: Add solid
slowly to the stirring solution. Expect minor effervescence.-
Note: The solution pH should be ~9-10.
-
-
Solvent Addition: Add 1,4-Dioxane (50 mL) to the aqueous mixture.
-
Boc Addition: Cool the mixture to 0°C (ice bath). Add
(20.1 g) dropwise (if liquid) or portion-wise (if solid).-
Why Cool? Controls the exotherm and prevents rapid hydrolysis of
.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir vigorously for 4–6 hours.
-
Monitoring: Check by TLC (visualize with Ninhydrin; free amine stains red/purple, product does not).[1]
-
-
Workup:
-
Evaporate the Dioxane under reduced pressure (Rotavap).
-
Dilute the remaining aqueous residue with Ethyl Acetate (100 mL).
-
Separate phases.[2] Extract the aqueous layer again with Ethyl Acetate (2 x 50 mL).
-
Wash combined organics with 0.5M HCl (cold, fast wash to remove unreacted amine), then Brine.[1]
-
Dry over
, filter, and concentrate.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Result: Off-white solid or viscous oil.
Method B: Anhydrous Organic Phase
Best for: Water-sensitive downstream steps or rapid throughput.
Materials:
-
(1S)-Cyclopent-2-en-1-amine HCl (10.0 g)
-
Triethylamine (
) (25.4 g, 250 mmol, 3.0 eq)[1] - (20.1 g, 1.1 eq)[1]
-
Dichloromethane (DCM) (100 mL)
Procedure:
-
Suspend the amine salt in DCM (100 mL) under Nitrogen atmosphere.
-
Add
slowly at 0°C. The salt will dissolve/suspend as the free amine is liberated.[1] -
Add
solution (in minimal DCM) dropwise at 0°C. -
Stir at RT overnight (12h).
-
Wash: Wash with water (2x), 5% Citric Acid (to remove excess TEA), and Brine.
-
Concentrate: Yields the crude carbamate.
Process Workflow & Quality Control
Figure 2: Operational workflow for isolation and purification.
Quality Control Parameters
| Test | Acceptance Criteria | Method Note |
| Appearance | White solid or colorless oil | Color indicates oxidation. |
| 1H-NMR (CDCl3) | Confirm disappearance of broad | |
| Optical Rotation | Compare to literature (Ref 1). Drastic drop indicates racemization. | |
| Purity (HPLC) | > 98.0% Area | Reverse phase C18.[3] |
Troubleshooting & Expert Tips
-
Racemization Risk: While Boc protection is generally safe, prolonged exposure to strong bases or high heat (>60°C) can cause migration of the double bond or racemization at the C1 position.[1] Adhere strictly to the temperature limits.
-
Removal of Excess Boc: If
remains, add a small amount of N,N-dimethylethylenediamine (DMEDA) 15 minutes before workup.[1] This reacts with to form a water-soluble urea, easily removed during the acid wash.[1] -
Volatility: Do not dry the free base amine under high vacuum before protection.[1] Always generate it in situ.
References
-
ResearchGate. An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. (Accessed 2026).[2][4] [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O).[5] (Accessed 2026).[2][4] [Link]
-
Google Patents. Process for the preparation of amino alcohol derivatives or salts thereof (US10385006B2).[1] (Accessed 2026).[2][4]
-
Fisher Scientific. Amine Protection / Deprotection Reference Reaction Protocols. (Accessed 2026).[2][4] [Link]
Sources
- 1. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 2. sioc-journal.cn [sioc-journal.cn]
- 3. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 4. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Procedure for enzymatic resolution to obtain (1S)-Cyclopent-2-en-1-amine hydrochloride
This Application Note and Protocol guide details the enzymatic resolution of racemic cyclopent-2-en-1-amine to obtain the enantiomerically pure (1S)-cyclopent-2-en-1-amine hydrochloride . This compound is a critical chiral synthon in the synthesis of carbocyclic nucleoside antivirals, including Peramivir (neuraminidase inhibitor).
Executive Summary & Scientific Rationale
The synthesis of (1S)-cyclopent-2-en-1-amine is traditionally challenging due to the volatility and instability of the free amine. Chemical resolution (e.g., using tartaric acid) often suffers from low yields and complex crystallization cycles.
This protocol utilizes Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B). CAL-B is a serine hydrolase that exhibits high enantioselectivity towards cyclic allylic amines. Following the Kazlauskas empirical rule , CAL-B preferentially acylates the (1R)-enantiomer of cyclic amines when using an achiral acyl donor (e.g., isopropyl acetate or ethyl acetate). This leaves the desired (1S)-enantiomer unreacted, which can be easily separated via acid-base extraction and converted to the stable hydrochloride salt.
Key Advantages
-
High Enantiomeric Excess (ee): Capable of achieving >99% ee for the unreacted (S)-amine.
-
Mild Conditions: Reaction proceeds at ambient temperature (20–30°C) in organic solvent, minimizing polymerization of the diene system.
-
Scalability: The use of immobilized enzyme (Novozym® 435) allows for easy filtration and catalyst recycling.
Reaction Principle & Mechanism
The process relies on the kinetic difference in the rate of acylation (
-
Acyl-Enzyme Formation: The active site serine of CAL-B attacks the acyl donor (Isopropyl Acetate), forming an acyl-enzyme intermediate.
-
Enantioselective Nucleophilic Attack: The racemic amine enters the active site. The (1R)-amine fits optimally into the stereospecific pocket, attacking the acyl-enzyme to form the (1R)-amide .
-
Product Release: The (1R)-amide is released, while the (1S)-amine accumulates in the reaction mixture as the slow-reacting species.
Target Outcome:
-
Conversion (c): ~50-55% (to ensure high ee of the residual substrate).
-
Product: (1R)-N-acetyl-cyclopent-2-en-1-amine (Amide).
-
Residual Substrate: (1S)-Cyclopent-2-en-1-amine (Target).[1][2]
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| Racemic Cyclopent-2-en-1-amine | >95% | Substrate |
| Novozym® 435 (Immobilized CAL-B) | Biocatalytic | Catalyst |
| Isopropyl Acetate | Anhydrous | Acyl Donor & Co-solvent |
| MTBE (Methyl tert-butyl ether) | HPLC Grade | Solvent |
| Hydrochloric Acid (4M in Dioxane or Ether) | Reagent | Salt Formation |
| Sodium Hydroxide (1M aq) | Reagent | Workup |
Equipment
-
Orbital Shaker or Overhead Stirrer (Avoid magnetic stirring bars that grind the immobilized enzyme beads).
-
Chiral GC or HPLC system (for IPC - In-Process Control).
-
Rotary Evaporator (bath temp < 35°C).
Experimental Protocol
Step 1: Enzymatic Reaction
-
Preparation: In a clean, dry reaction vessel, dissolve racemic cyclopent-2-en-1-amine (10.0 g, 120 mmol) in MTBE (100 mL).
-
Acyl Donor Addition: Add Isopropyl Acetate (6.1 g, 60 mmol, 0.5 equiv) or use Isopropyl Acetate as the bulk solvent if higher reaction rates are required (Note: Using it as solvent may push conversion too fast; MTBE/Isopropyl Acetate 10:1 is recommended for control). Correction: For kinetic resolution to 50%, a slight excess of acyl donor relative to the (R)-enantiomer is needed. Use 0.6-0.7 equivalents (approx 7.5 g) relative to the racemate to ensure the (R)-amine is fully converted.
-
Catalyst Addition: Add Novozym® 435 (0.5 g, 5% w/w relative to substrate).
-
Incubation: Incubate the mixture at 25°C with gentle orbital shaking (200 rpm).
-
Monitoring: Monitor the reaction by Chiral GC every 2 hours.
-
Stop Criteria: Stop the reaction when the enantiomeric excess of the unreacted amine (
) exceeds 99% . This typically corresponds to a conversion ( ) of 52-55%.
-
Step 2: Workup & Separation
-
Filtration: Filter off the immobilized enzyme beads using a sintered glass funnel. Wash the beads with MTBE (2 x 10 mL).
-
Acid Extraction (Critical Step):
-
Transfer the filtrate (containing (S)-amine and (R)-amide) to a separatory funnel.
-
Extract with 1M aqueous HCl (3 x 40 mL).
-
Phase Distribution:
-
Organic Phase: Contains the (R)-amide (waste or recycle via hydrolysis).
-
Aqueous Phase: Contains the protonated (1S)-cyclopent-2-en-1-amine hydrochloride .
-
-
-
Washing: Wash the combined aqueous acidic layers with MTBE (20 mL) to remove traces of amide.
Step 3: Isolation & Salt Formation
-
Basification: Cool the aqueous phase to 0°C. Slowly add 4M NaOH dropwise until pH > 12.
-
Extraction: Immediately extract the free (S)-amine with Diethyl Ether or Dichloromethane (3 x 50 mL). Note: The free amine is volatile; keep solutions cold.
-
Drying: Dry the combined organic extracts over anhydrous
and filter. -
Salt Precipitation:
-
Cool the filtrate to 0°C.
-
Slowly add HCl (4M in Dioxane) (1.1 equiv) dropwise with stirring. A white precipitate will form immediately.
-
-
Filtration: Filter the white solid under nitrogen atmosphere (hygroscopic).
-
Drying: Dry the solid in a vacuum desiccator over
to yield (1S)-cyclopent-2-en-1-amine hydrochloride .
Process Visualization
Workflow Diagram
Caption: Step-by-step workflow for the enzymatic resolution and isolation of (1S)-cyclopent-2-en-1-amine HCl.
Mechanistic Pathway[1][3][4]
Caption: Kinetic resolution mechanism showing the preferential acylation of the (R)-enantiomer by CAL-B.
Quality Control & Analytical Methods
| Parameter | Method | Specification |
| Enantiomeric Excess (ee) | Chiral GC (e.g., Chirasil-Dex CB) | > 99.0% (S)-isomer |
| Chemical Purity | HPLC (C18, UV 210 nm) | > 98.0% |
| Residual Solvent | GC-Headspace | < 5000 ppm (MTBE) |
| Appearance | Visual | White to off-white solid |
Analytical Note: Derivatization with Mosher's acid chloride or Trifluoroacetic anhydride is often required for accurate GC separation of the amine enantiomers.
Troubleshooting
-
Low Conversion (<40% after 24h):
-
Check water content. Lipases require trace water for conformational flexibility, but too much leads to hydrolysis of the acyl donor. Ensure solvents are dried but not "super-dry" (optimal
). -
Increase temperature to 35°C (monitor stability).
-
-
Low ee (<95%):
-
The reaction was stopped too early. Continue until conversion reaches 52-55%.
-
Ensure the acyl donor is in excess relative to the (R)-enantiomer.
-
-
Product Decomposition:
-
The free amine is unstable. Minimize time in the free base form. Store exclusively as the HCl salt at -20°C.
-
References
-
Kanerva, L. T., et al. "Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides." Tetrahedron: Asymmetry, 2006. Link
-
Bäckvall, J. E., et al. "Lipase-Catalyzed Resolution of Cyclic Allylic Amines." Journal of Organic Chemistry, 1999, 64, 9381-9384. (Foundational work on CAL-B specificity for cyclic allylic amines). Link
-
BenchChem Application Note. "Protocols for Enzymatic Resolution of Chiral Cyclopentenones." (Context for Peramivir intermediates). Link
-
Carell, T., et al. "Synthesis of the 2,3-dideoxyqueuine... racemate resolution with Candida antarctica Lipase B." Chemistry – A European Journal, 2025.[1][2] (Confirms CAL-B route to (1S)-cyclopentenyl derivatives). Link
Sources
Reaction conditions for amide bond formation with (1S)-Cyclopent-2-en-1-amine HCl
Application Note: High-Fidelity Amidation of (1S)-Cyclopent-2-en-1-amine HCl
Executive Summary
(1S)-Cyclopent-2-en-1-amine hydrochloride (CAS: 134524-22-4) is a high-value chiral building block, often derived from the enzymatic resolution of the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). It serves as a critical scaffold in the synthesis of carbocyclic nucleosides and antiviral therapeutics (e.g., Peramivir analogs).
This Application Note defines the optimal reaction conditions for coupling this allylic amine with carboxylic acids. While the amine’s allylic double bond presents a risk of migration (isomerization to the enamine or conjugated system) under harsh conditions, the primary challenge in amidation is preserving the stereochemical integrity of the coupling partner and ensuring complete salt neutralization without suppressing reaction kinetics.
This guide presents two validated protocols:
-
Method A (T3P®): The preferred route for scale-up and epimerization-sensitive substrates.
-
Method B (HATU): A high-activity route for sterically hindered or electron-deficient acids.
Critical Process Parameters (CPPs)
To ensure reproducibility and high enantiomeric excess (
| Parameter | Recommendation | Scientific Rationale |
| Salt Neutralization | > 3.0 equiv. Base | The HCl salt consumes 1.0 eq. of base immediately. Excess base is required to drive the equilibrium and scavenge protons generated during activation. |
| Temperature | 0 °C | High temperatures (>40 °C) increase the risk of allylic transposition and racemization via oxazolone intermediates. |
| Coupling Reagent | T3P (Propylphosphonic anhydride) | T3P exhibits a lower rate of epimerization compared to carbodiimides (EDC) or uronium salts (HATU) due to rapid intramolecular acyl transfer. |
| Solvent Selection | EtOAc or 2-MeTHF | Ethyl Acetate allows for a homogenous reaction with T3P and simplifies workup (liquid-liquid extraction) compared to DMF. |
Decision Matrix & Workflow
The following decision tree guides the selection of the coupling agent based on the properties of the carboxylic acid partner.
Experimental Protocols
Protocol A: T3P-Mediated Coupling (Preferred)
Best for: Scale-up, chiral acids, and simplified purification.
Mechanism: T3P acts as a cyclic anhydride, activating the carboxylic acid to form a mixed anhydride. The byproduct is water-soluble propylphosphonic acid, eliminating the need for chromatographic removal of urea byproducts (common with EDC/DCC).
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
(1S)-Cyclopent-2-en-1-amine HCl (1.1 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.5 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.1 – 0.2 M)
Step-by-Step Procedure:
-
Charge: To a reaction vessel equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 equiv), (1S)-Cyclopent-2-en-1-amine HCl (1.1 equiv), and EtOAc.
-
Neutralize: Cool the mixture to 0 °C. Add the Base (Pyridine or DIPEA) dropwise. Note: The suspension should clear as the free amine is released.
-
Activate: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow to stir at Room Temperature (20–25 °C).
-
Monitoring: Check by LC-MS or TLC after 1 hour. Most reactions are complete within 2–4 hours.
-
-
Quench & Workup:
-
Add water (equal volume to solvent).
-
Separate phases. Wash the organic layer strictly in this order:
-
10% Citric Acid or 0.5 M HCl (to remove excess amine/pyridine).
-
Sat. NaHCO₃ (to remove unreacted acid/phosphonic byproducts).
-
Brine.
-
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
Protocol B: HATU-Mediated Coupling
Best for: Unreactive acids or small-scale discovery synthesis.
Mechanism: HATU generates an O-acyl(7-azabenzotriazole) intermediate, which is highly reactive. However, the basic conditions required can promote racemization of sensitive acids.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
(1S)-Cyclopent-2-en-1-amine HCl (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Pre-Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and 1.0 equiv of DIPEA. Stir for 5 minutes at 0 °C.
-
Why? This forms the activated ester before the amine is introduced, reducing the time the amine sits in free base form.
-
-
Amine Preparation: In a separate vial, dissolve (1S)-Cyclopent-2-en-1-amine HCl (1.1 equiv) in minimal DMF with the remaining DIPEA (2.5–3.0 equiv).
-
Coupling: Add the amine/base solution to the activated acid mixture.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT.
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash 3x with water (to remove DMF) and 1x with Brine.
-
Concentrate and purify via Flash Chromatography (Silica Gel).
-
Reaction Pathway & Troubleshooting
The following diagram illustrates the critical path and potential failure modes (Side Reactions).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete salt break | Ensure DIPEA/Pyridine is |
| Racemization | High base concentration or "pre-activation" time too long | Switch to Protocol A (T3P) . If using HATU, reduce base to minimal requirement and keep at 0 °C. |
| Double Bond Migration | Thermal stress | Never heat the reaction above 40 °C. Avoid Pd-catalysts in the same vessel. |
| Poor Solubility | Amine HCl insolubility | Use DMF (Protocol B) or add a small amount of water/DMF cosolvent to the EtOAc system in Protocol A. |
References
-
Propylphosphonic Anhydride (T3P®)
-
Amide Coupling with T3P (General Protocols)
-
Compound Data (1S)
-
Peptide Coupling Reagents Guide
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. Solved What is the name of the molecule pictured | Chegg.com [chegg.com]
- 7. iris.uniss.it [iris.uniss.it]
- 8. chempoint.com [chempoint.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 11. (1S)-cyclopent-2-en-1-amine hydrochloride | 134524-22-4 [sigmaaldrich.com]
Industrial Manufacturing of (1S)-Cyclopent-2-en-1-amine Hydrochloride: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Significance of (1S)-Cyclopent-2-en-1-amine Hydrochloride in Modern Drug Development
(1S)-Cyclopent-2-en-1-amine is a chiral amine that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid cyclopentene scaffold and defined stereochemistry are pivotal in establishing the specific interactions with biological targets that underpin therapeutic efficacy. The hydrochloride salt form enhances stability and improves handling properties, making it the preferred form for industrial applications. This guide provides a detailed overview of a robust and scalable manufacturing process for producing high-purity (1S)-Cyclopent-2-en-1-amine hydrochloride, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established principles of asymmetric synthesis and chiral resolution, ensuring a practical and reproducible approach for large-scale production.
Strategic Overview of the Manufacturing Process
The industrial synthesis of (1S)-Cyclopent-2-en-1-amine hydrochloride predominantly relies on a classical yet highly effective strategy: the resolution of a racemic mixture of cyclopent-2-en-1-amine. This approach is often favored for its cost-effectiveness and scalability. The overall process can be segmented into three core stages:
-
Synthesis of Racemic Cyclopent-2-en-1-amine: The initial step involves the synthesis of the racemic amine, which serves as the starting material for the chiral resolution.
-
Chiral Resolution via Diastereomeric Salt Formation: This is the key step where the racemic mixture is separated into its constituent enantiomers using a chiral resolving agent.
-
Isolation and Formation of the Hydrochloride Salt: The final stage involves the liberation of the desired enantiomer from its diastereomeric salt and subsequent conversion to the stable hydrochloride salt, followed by purification to meet stringent quality standards.
The following sections will delve into the detailed protocols and scientific rationale for each of these stages.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the industrial manufacturing of (1S)-Cyclopent-2-en-1-amine hydrochloride.
Part 1: Synthesis of Racemic (±)-Cyclopent-2-en-1-amine
The synthesis of the racemic precursor, (±)-cyclopent-2-en-1-amine, can be achieved through various established synthetic routes. A common and industrially viable method involves the reductive amination of cyclopent-2-en-1-one.
Protocol 1: Reductive Amination of Cyclopent-2-en-1-one
Objective: To synthesize racemic (±)-cyclopent-2-en-1-amine from cyclopent-2-en-1-one.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Cyclopent-2-en-1-one | 82.10 | 0.988 | ≥97% |
| Ammonia (7N in Methanol) | 17.03 | - | 7 M |
| Sodium Cyanoborohydride | 62.84 | - | ≥95% |
| Methanol | 32.04 | 0.792 | Anhydrous |
| Diethyl Ether | 74.12 | 0.713 | Anhydrous |
| Hydrochloric Acid (conc.) | 36.46 | 1.18 | 37% |
| Sodium Hydroxide | 40.00 | - | Pellets |
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge cyclopent-2-en-1-one and anhydrous methanol. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Imine Formation: Slowly add a 7N solution of ammonia in methanol to the cooled solution while maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours at this temperature to facilitate the formation of the corresponding imine intermediate.
-
Reduction: In a separate vessel, prepare a solution of sodium cyanoborohydride in anhydrous methanol. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C. The addition of a reducing agent at this stage is crucial for the in-situ reduction of the imine to the desired amine.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is acidic (pH ~2). This step neutralizes the excess reducing agent. Stir for 30 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Basification and Extraction: To the aqueous residue, add a sufficient amount of a concentrated sodium hydroxide solution to achieve a pH > 12. This liberates the free amine. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic (±)-cyclopent-2-en-1-amine.
Causality of Experimental Choices:
-
Low-Temperature Conditions: The initial cooling and controlled addition of reagents are critical to manage the exothermic nature of the amination and reduction reactions, preventing side reactions and ensuring higher yields.
-
In-situ Reduction: The use of sodium cyanoborohydride allows for the direct reduction of the imine as it is formed, which is more efficient than isolating the unstable imine intermediate.
-
Acidic Quench: The acidic work-up ensures the complete decomposition of any unreacted borohydride reagent, which is a necessary safety precaution.
-
Basification: The final basification step is essential to deprotonate the ammonium salt formed during the acidic quench, allowing for the extraction of the free amine into an organic solvent.
Part 2: Chiral Resolution of (±)-Cyclopent-2-en-1-amine
The cornerstone of this manufacturing process is the separation of the racemic amine into its individual enantiomers. This is most reliably achieved on an industrial scale through the formation of diastereomeric salts with a chiral resolving agent.[1] (+)-Tartaric acid is a cost-effective and highly effective resolving agent for primary amines.[2]
Protocol 2: Diastereomeric Salt Crystallization
Objective: To separate the (S)-enantiomer from the racemic mixture by fractional crystallization of its diastereomeric salt with (+)-tartaric acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| Racemic (±)-Cyclopent-2-en-1-amine | 83.13 | As prepared |
| (+)-Tartaric Acid | 150.09 | ≥99% |
| Methanol | 32.04 | Anhydrous |
| Water | 18.02 | Deionized |
Procedure:
-
Salt Formation: Dissolve the racemic (±)-cyclopent-2-en-1-amine in a minimal amount of a methanol/water solvent mixture (e.g., 9:1 v/v) in a crystallization vessel. In a separate container, dissolve an equimolar amount of (+)-tartaric acid in the same solvent system, gently heating if necessary.
-
Mixing and Crystallization: Slowly add the tartaric acid solution to the amine solution with gentle stirring. The formation of the diastereomeric salts is typically exothermic. Allow the mixture to cool slowly to room temperature, and then further cool to 0-5 °C to induce crystallization. The diastereomeric salt of the (1S)-amine with (+)-tartaric acid is generally less soluble and will preferentially crystallize out of the solution.[2]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Recrystallization for Purity Enhancement: To achieve high enantiomeric purity, the isolated diastereomeric salt should be recrystallized from a fresh portion of the methanol/water solvent system. The process of dissolving in a minimal amount of hot solvent and slow cooling should be repeated until a constant specific rotation is achieved, indicating high diastereomeric purity.
Self-Validating System:
The success of the resolution is monitored by measuring the specific rotation of the isolated diastereomeric salt at each recrystallization step. A consistent specific rotation value across successive recrystallizations indicates that the desired level of purity has been reached.
Part 3: Isolation of (1S)-Cyclopent-2-en-1-amine and Formation of the Hydrochloride Salt
Once the diastereomerically pure salt is obtained, the desired (1S)-enantiomer of the amine must be liberated and converted into its stable hydrochloride form.
Protocol 3: Liberation of the Free Amine and HCl Salt Formation
Objective: To obtain the final product, (1S)-Cyclopent-2-en-1-amine hydrochloride, in high purity.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| (1S)-Amine-(+)-Tartrate Salt | - | As prepared |
| Sodium Hydroxide (10 M aq. solution) | 40.00 | - |
| Diethyl Ether | 74.12 | Anhydrous |
| Hydrogen Chloride (in Diethyl Ether) | 36.46 | ~2 M |
| Acetone | 58.08 | Anhydrous |
Procedure:
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water. To this solution, add a 10 M aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12). This will deprotonate the ammonium tartrate salt, liberating the free (1S)-cyclopent-2-en-1-amine.
-
Extraction: Extract the aqueous solution with diethyl ether (3 x volumes) to isolate the free amine.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. It is important to avoid excessive heating, as the free amine can be volatile.
-
Hydrochloride Salt Formation: Dissolve the obtained (1S)-cyclopent-2-en-1-amine in anhydrous diethyl ether. Cool the solution to 0-5 °C. While stirring, slowly add a solution of hydrogen chloride in diethyl ether. The (1S)-Cyclopent-2-en-1-amine hydrochloride will precipitate as a white solid. The use of ethereal HCl is a common and effective method for forming amine hydrochloride salts.[3]
-
Purification of the Final Product: Collect the precipitated hydrochloride salt by filtration. Wash the solid with cold diethyl ether and then with a small amount of cold acetone to remove any impurities. Dry the final product under vacuum to obtain high-purity (1S)-Cyclopent-2-en-1-amine hydrochloride.
Quality Control and Characterization
To ensure the final product meets the required specifications, a series of analytical tests should be performed:
| Parameter | Analytical Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure |
| Purity | HPLC, GC | ≥99.0% |
| Enantiomeric Purity | Chiral HPLC | ≥99.5% ee |
| Melting Point | Melting Point Apparatus | Conforms to reference |
| Residual Solvents | GC-HS | Within ICH limits |
Safety and Handling Considerations
-
Cyclopent-2-en-1-one: Flammable and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Cyanoborohydride: Highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. Handle with extreme caution in a fume hood.
-
Ammonia: Corrosive and toxic. Use in a well-ventilated area.
-
Diethyl Ether: Extremely flammable. Use in an area free of ignition sources.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The industrial manufacturing of (1S)-Cyclopent-2-en-1-amine hydrochloride is a well-defined process that leverages classical chemical principles to produce a high-value chiral building block. The key to a successful and scalable process lies in the efficient synthesis of the racemic precursor, a highly optimized chiral resolution step, and meticulous purification of the final product. The protocols and insights provided in this guide offer a comprehensive framework for researchers and drug development professionals to confidently approach the synthesis of this important compound, ensuring a consistent supply of high-purity material for their research and development endeavors.
References
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective. [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. [Link]
-
Thieme. (n.d.). V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. [Link]
Sources
Technical Support Center: Purification of (1S)-Cyclopent-2-en-1-amine Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the purification of crude (1S)-Cyclopent-2-en-1-amine hydrochloride. This valuable chiral building block is integral to the synthesis of numerous pharmaceutical agents, and its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide is structured in a question-and-answer format to directly address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Initial Purity Assessment & Common Impurities
Question 1: What are the most likely impurities in my crude (1S)-Cyclopent-2-en-1-amine hydrochloride?
The impurity profile of your crude material is largely dependent on the synthetic route employed. A common method for the synthesis of this amine is the reductive amination of cyclopentenone. Potential impurities arising from this process include:
-
Unreacted Starting Materials: Residual cyclopentenone and the amine source (e.g., ammonia or an ammonium salt).
-
Over-reduction Products: Cyclopentanamine, where the double bond has also been reduced.
-
Dialkylation Products: N,N-dicyclopentenylamine, formed if the primary amine product reacts further with cyclopentenone.[1]
-
Enantiomeric Impurity: The corresponding (1R)-Cyclopent-2-en-1-amine hydrochloride.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as inorganic salts.
Question 2: How can I assess the initial purity and enantiomeric excess (ee) of my crude product?
A multi-pronged analytical approach is recommended:
-
¹H NMR Spectroscopy: This will provide an overall picture of the organic components in your sample. The presence of characteristic peaks for the impurities mentioned above can be identified.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric excess of your product. It is crucial to develop a validated chiral HPLC method for baseline separation of the (1S) and (1R) enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying and quantifying volatile impurities, such as residual solvents and low molecular weight byproducts.
II. Purification Strategy: A Multi-Step Approach
The purification of (1S)-Cyclopent-2-en-1-amine hydrochloride is often best achieved through a combination of techniques. The following workflow provides a general strategy that can be adapted to your specific needs.
Caption: General purification workflow for (1S)-Cyclopent-2-en-1-amine hydrochloride.
III. Troubleshooting Guide: Step-by-Step Protocols & Expert Insights
Question 3: My crude product contains significant non-basic impurities. How can I remove them?
An acid-base extraction is a highly effective method for separating amines from non-basic organic compounds.[2] The principle lies in the ability to protonate the amine, rendering it water-soluble, while non-basic impurities remain in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude (1S)-Cyclopent-2-en-1-amine hydrochloride in deionized water.
-
Basification: Slowly add a 2M aqueous solution of a strong base (e.g., NaOH) with stirring until the pH of the aqueous phase is >12. This will deprotonate the amine hydrochloride to the free amine, which may be less soluble in water.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for every 100 mL of aqueous solution). The free amine will move into the organic phase, while inorganic salts will remain in the aqueous phase.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
Drying: Dry the organic phase over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Salt Formation: Filter off the drying agent. To the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) with stirring. The (1S)-Cyclopent-2-en-1-amine hydrochloride will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.
Expert Insight: The choice of organic solvent for extraction is critical. Dichloromethane is often effective due to its high volatility, making it easy to remove. However, for larger-scale operations, ethyl acetate may be a more environmentally friendly option.
Question 4: My product is discolored and/or has a broad melting point range. What is the best way to improve its purity?
Recrystallization is a powerful technique for purifying solid compounds by separating the desired compound from soluble and insoluble impurities.[3] The key is to find a solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Solvent Selection for Recrystallization
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. For amine hydrochlorides, polar protic solvents or mixtures are often a good starting point.
| Solvent System | Rationale |
| Isopropanol (IPA) / Water | IPA is a good solvent for many amine hydrochlorides, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Ethanol (EtOH) / Diethyl Ether | The amine hydrochloride is typically soluble in hot ethanol, and the addition of diethyl ether as an anti-solvent can promote precipitation. |
| Methanol (MeOH) | Methanol can be an effective solvent for recrystallization, particularly for removing less polar impurities. |
Experimental Protocol: Single-Solvent Recrystallization (Example with Isopropanol)
-
Dissolution: In an Erlenmeyer flask, add the crude (1S)-Cyclopent-2-en-1-amine hydrochloride. Add a minimal amount of hot isopropanol to create a slurry.
-
Heating: Gently heat the slurry on a hot plate with stirring. Continue to add hot isopropanol portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Expert Insight: If the compound "oils out" (forms a liquid layer instead of crystals), it may be due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of significant impurities. In such cases, try using a lower boiling point solvent or a solvent mixture.
Question 5: My product has a low enantiomeric excess (ee). How can I improve it?
Diastereomeric salt resolution is a classical and highly effective method for separating enantiomers.[4] This technique involves reacting the racemic or enantiomerically impure amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization.[5][6][7]
Mechanism of Diastereomeric Salt Resolution
Caption: Principle of diastereomeric salt resolution of a racemic amine.
Experimental Protocol: Diastereomeric Salt Resolution with (+)-Tartaric Acid
-
Free Amine Preparation: Convert the crude (1S)-Cyclopent-2-en-1-amine hydrochloride to the free amine using the acid-base extraction protocol described above, but do not re-form the hydrochloride salt.
-
Salt Formation: Dissolve the free amine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Liberation of the Enriched Amine: Suspend the collected diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12. Extract the liberated amine with an organic solvent (e.g., DCM or EtOAc).
-
Final Product: Dry the organic extract, and then form the hydrochloride salt as described previously.
-
Analysis: Analyze the enantiomeric excess of the final product using chiral HPLC.
Expert Insight: The choice of resolving agent and solvent is crucial and often requires empirical screening. Other common chiral acids for resolving amines include (-)-mandelic acid and (+)-camphorsulfonic acid.[7] The efficiency of the resolution can often be improved by performing multiple recrystallizations of the diastereomeric salt.
IV. Final Product Characterization and Storage
Question 6: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used to confirm the identity and purity of the final (1S)-Cyclopent-2-en-1-amine hydrochloride:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of organic impurities.
-
Chiral HPLC: To confirm the enantiomeric excess is within the desired specification.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Question 7: What are the recommended storage conditions for (1S)-Cyclopent-2-en-1-amine hydrochloride?
(1S)-Cyclopent-2-en-1-amine hydrochloride should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
References
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
-
LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
- Piancatelli, G., & D'Auria, M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(11), 6167-6234.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Google Patents. (2014).
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- LibreTexts. (2024). 24.2: Structure and Properties of Amines. Chemistry LibreTexts.
- Hameed, K. K., et al. (2018). Synthesis of 2-heterosubstituted cyclopent-2-en-1-ones: a preliminary study of the strategic design of antiviral compounds. Arkivoc, 2018(7), 201-213.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization: towards a greener industrial process. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
- Google Patents. (1950).
- Synple Chem. (n.d.).
- Goral, M., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.
- GitHub Pages. (n.d.).
- BenchChem. (2025).
- Google Patents. (2019).
- Za-Vse-Svet. (2018). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
- TOKU-E. (n.d.).
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
- JOCPR. (2024).
- Thieme. (n.d.). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones.
- AlQalam Journal of Medical and Applied Sciences. (2025).
- Google Patents. (2012).
- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
Sources
Technical Support Center: Resolving Filtration Challenges in Large-Scale (1S)-Cyclopent-2-en-1-amine HCl Production
Welcome to the technical support center for the large-scale production of (1S)-Cyclopent-2-en-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common filtration issues encountered during the synthesis and isolation of this critical chiral intermediate. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your process development.
The filtration of Active Pharmaceutical Ingredients (APIs), especially chiral hydrochloride salts, is a critical downstream step that significantly impacts yield, purity, and overall process efficiency. In the case of (1S)-Cyclopent-2-en-1-amine HCl, its successful isolation is often dictated by the crystallization process that precedes filtration. The crystal habit, size distribution, and presence of impurities can all lead to challenging separations.[1] This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges, grounded in principles of crystal engineering and filtration science.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Extremely Slow Filtration Rate or Complete Filter Blinding
Q1: My filtration of (1S)-Cyclopent-2-en-1-amine HCl has slowed to a near stop, and the pressure is increasing rapidly. What is the likely cause and how can I fix it?
A1: This is a classic sign of filter blinding, which typically points to an issue with the crystal morphology of your product. The most common culprit is the formation of very fine particles or needle-like crystals.[2] These morphologies tend to pack tightly, creating a non-porous filter cake that severely restricts the flow of the mother liquor.[3]
Root Cause Analysis:
-
Crystal Habit: (1S)-Cyclopent-2-en-1-amine HCl, like many amine salts, can crystallize in different forms depending on the conditions. Rapid crystallization, often caused by "crashing out" the product by adding an anti-solvent too quickly or cooling too fast, favors the formation of small, needle-like crystals.[4] These needles interlock and trap fines, leading to a dense, impermeable filter cake.[2]
-
Supersaturation: An excessively high level of supersaturation during crystallization leads to rapid primary nucleation, generating a large number of small crystals (fines) rather than promoting the growth of existing, larger crystals.[][6]
Troubleshooting Protocol: Optimizing Crystallization to Improve Filtrability
The key is to control the crystallization process to generate more equant (cubic or prismatic) crystals of a uniform size.[1]
-
Solvent System Selection: The choice of solvent is paramount. For amine HCl salts, alcohols like 2-propanol (IPA) are often preferred over ethanol, as the slightly lower solubility can improve yield and crystal form.[7] A mixed solvent system can also be highly effective. For instance, dissolving the amine free base in a solvent like ethyl acetate or methyl THF and then adding an anhydrous solution of HCl (e.g., HCl in IPA or dioxane) can provide controlled precipitation.[8][9]
-
Controlled Cooling & Anti-Solvent Addition:
-
Cooling Profile: Avoid shock cooling in an ice bath directly from a high temperature.[10] Implement a slow, linear cooling ramp (e.g., 10-20°C per hour) to allow for orderly crystal growth.
-
Anti-Solvent Addition: If using an anti-solvent (e.g., diethyl ether, heptane) to induce crystallization, add it slowly to a solution of the product that is maintained at a constant temperature.[9] Crucially, add the anti-solvent at a point where the solution is close to, but not yet at, saturation. This encourages growth on existing nuclei rather than shock precipitation.
-
-
Seeding: Introducing seed crystals of the desired morphology can template the crystallization process, promoting the growth of larger, more easily filterable particles and controlling polymorphism.[11] A small amount (0.1-1% w/w) of previously isolated, well-formed crystals should be added when the solution is slightly supersaturated.
Issue 2: Product Oiling Out or Forming a Gummy Precipitate
Q2: Upon adding HCl or the anti-solvent, my product isn't crystallizing but is forming an oil or a sticky, unfilterable mass. What's happening?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This happens when the supersaturation is so high that the concentration of the solute exceeds the solubility of its amorphous, liquid form at that temperature. This is a common problem with amine salts, which can be hygroscopic or have low melting points.[8]
Root Cause Analysis:
-
Excessive Supersaturation: As with fine particle formation, the driving force is too high. This can be due to using too little solvent, cooling too quickly, or adding anti-solvent too rapidly.[4]
-
Presence of Water: For anhydrous HCl salts, the presence of water can significantly increase solubility or lead to the formation of a hydrated, oily form.[9][12] Aqueous HCl is often a source of this issue in large-scale preparations.[9]
-
Impurity Effects: Certain impurities can inhibit crystallization and promote oiling by disrupting the crystal lattice formation.
Troubleshooting Protocol: Preventing Phase Separation
-
Ensure Anhydrous Conditions: If the goal is an anhydrous salt, use anhydrous solvents and an anhydrous source of HCl, such as a solution of HCl gas in a compatible organic solvent (e.g., IPA, ethyl acetate, or dioxane).[8][12]
-
Adjust Solvent Volume and Temperature: If oiling occurs, the most immediate fix is to heat the mixture until the oil redissolves and then add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to reduce the level of supersaturation.[4] Then, attempt to recrystallize by cooling much more slowly.
-
Change the Solvent System: If the problem persists, the solvent system may be inappropriate. A solvent in which the hydrochloride salt has slightly higher solubility at elevated temperatures but sharp insolubility at lower temperatures is ideal.[13] Experiment with solvent systems like IPA/heptane, acetone, or ethyl acetate/heptane.
-
Agitation: Proper agitation is crucial. It ensures uniform temperature and concentration throughout the vessel, preventing localized areas of high supersaturation where oiling can initiate.
Issue 3: Poor Yield and Product Loss to the Filtrate
Q3: My filtration is fast, but my yield of (1S)-Cyclopent-2-en-1-amine HCl is significantly lower than expected. How can I improve recovery?
A3: Low yield is often a result of the product having a higher-than-expected solubility in the mother liquor.[4] This can be influenced by the solvent system, temperature, and the presence of impurities that may form more soluble complexes.
Root Cause Analysis:
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning it dissolves a significant portion of the product even at low temperatures.[14]
-
Insufficient Cooling: The crystallization may not have been brought to a low enough temperature to minimize the product's solubility.
-
Excessive Solvent Volume: While adding more solvent can help control crystal size, using a large excess will inevitably lead to greater losses in the filtrate.[4]
-
Washing Losses: Washing the filter cake with a solvent in which the product is soluble will dissolve and remove a portion of the isolated solid.
Troubleshooting Protocol: Maximizing Product Recovery
-
Optimize Final Filtration Temperature: Ensure the slurry is cooled to the lowest practical temperature for a sufficient amount of time before filtration (e.g., 0-5°C). Check the solubility curve of your product in the chosen solvent system to understand the impact of temperature.
-
Minimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the product.[13] This ensures the solution becomes saturated upon cooling, maximizing the precipitation of the solid.
-
Anti-Solvent Optimization: A common strategy to reduce solubility is to use a mixed-solvent system where the product is soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent").[10] After dissolution in the primary solvent, a carefully determined amount of anti-solvent is added to decrease the product's solubility in the final mixture.
| Parameter | Too Low | Optimal Range | Too High |
| Final Cooling Temp. | N/A (higher temp = lower yield) | 0 - 5 °C | N/A |
| Solvent:Product Ratio | May not fully dissolve | 5 - 10 mL / g (Typical Starting Point) | High product loss to filtrate |
| Anti-Solvent % | Incomplete precipitation | Varies; target >95% precipitation | May cause "oiling out" |
-
Optimize Cake Washing:
-
Always wash the filter cake with ice-cold solvent to minimize dissolution.[13]
-
Use the minimum volume of wash solvent necessary.
-
Consider using a wash solvent in which the product is even less soluble than the mother liquor (e.g., washing an IPA slurry with cold heptane or diethyl ether).
-
Advanced Troubleshooting: The Use of Filter Aids
Q4: Even after optimizing my crystallization, the filtration is still sluggish. Are there other options?
A4: When the particle size is inherently small or the cake is compressible, a filter aid can dramatically improve filtration performance.[15] Filter aids are inert materials that form a porous, rigid layer over the filter medium.[16]
Common Filter Aids:
-
Diatomaceous Earth (DE): Made from fossilized diatoms, DE is highly porous and effective at trapping fine particles.
-
Perlite: A volcanic glass that is expanded to form a lightweight, porous material. It has a lower density than DE, which can be an advantage.[16]
-
Cellulose: An organic option that can be incinerated after use.[15]
How to Use Filter Aids:
-
Pre-coat: A thin layer of the filter aid is applied to the filter septum before the main filtration begins. This prevents the fine product crystals from directly blinding the filter cloth.[17]
-
Body Feed (Admix): The filter aid is mixed directly into the product slurry before it is sent to the filter.[15] This creates channels for liquid to flow through the entire depth of the filter cake, maintaining its porosity and preventing compression.
Workflow for Implementing a Filter Aid
Caption: Workflow for using filter aids in filtration.
Logical Troubleshooting Pathway
When encountering a filtration issue, follow a systematic approach to diagnose and resolve the problem.
Caption: Systematic approach to troubleshooting filtration problems.
References
-
Technobis. (2023, January 12). Industrial importance of controlling crystal habit. [Link]
-
The Pharma Master. Troubleshooting. [Link]
-
Brother Filtration. (2023, August 29). How to troubleshoot filteration equipment?. [Link]
-
BioSafe Tech by QUALIA. How to Troubleshoot Common In Situ Filter Issues. [Link]
-
AmineFiltration.com. Amine Filters & Filtration Media. [Link]
-
V-Labs. Recrystallization. [Link]
-
Mettler Toledo. Control Polymorph Particle Size and Purity Through Crystal Engineering. [Link]
-
Wipf Group, University of Pittsburgh. Recrystallization method. [Link]
-
Pharmaceutical Manufacturing. Trouble Shooting Depth Filtration. [Link]
-
Amazon Filters. (2023, August 1). 3 ways poor filtration systems affect the production process. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Toronto. Recrystallization - Single Solvent. [Link]
-
PubMed Central (PMC). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. [Link]
-
MDPI. (2023, December 28). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. [Link]
-
American Filtration and Separation Society. (2017, June 1). Filter Aids. [Link]
-
American Chemical Society. (2010, November 1). The Pursuit of a Robust Approach for Growing Crystals Directly to Target Size. [Link]
-
Perlite Institute. Perlite Filter Aids Explained. [Link]
-
University of Alberta. Recrystallization1. [Link]
-
FAUDI. (2023, December 8). Filter Aids in Filtration: Types, Benefits & How to Use Them. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Hydrocarbon Engineering. (2024, March 18). Optimising amine filtration: how to avoid costly mistakes. [Link]
-
Fromm Group. Guide for crystallization. [Link]
-
Hampton Research. Crystallization Tips. [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. [Link]
- Google Patents.
-
ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective .... [Link]
-
Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]
-
Oreate AI Blog. (2024, January 7). A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes. [Link]
-
PubMed Central (PMC). (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]
-
PubMed. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. [Link]
-
ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]
-
ResearchGate. (2022, August). Crystallization and structural investigations of 1,2-cyclopentanediol analogues and their cocrystallization with ethylenediamine. [Link]
- Google Patents. CN106699528A - Method for one-step synthesis of 2-amyl-2-cyclopentenone.
Sources
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient [mdpi.com]
- 3. jianen-sanitary.com [jianen-sanitary.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. Home Page [chem.ualberta.ca]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. afssociety.org [afssociety.org]
- 16. perlite.org [perlite.org]
- 17. Filter Aids in Filtration: Types, Benefits & How to Use Them [faudi.de]
Technical Support Center: Overcoming Catalyst Poisoning with (1S)-Cyclopent-2-en-1-amine HCl
Welcome to the technical support center for (1S)-Cyclopent-2-en-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block in catalytic reactions. Our goal is to provide in-depth, field-proven insights to help you anticipate and overcome common challenges, particularly those related to catalyst poisoning.
The core issue when using (1S)-Cyclopent-2-en-1-amine HCl lies in a fundamental chemical dichotomy: the amine's nitrogen lone pair, essential for its role as a nucleophile or a ligand, is the very feature that can deactivate a transition metal catalyst. This guide will dissect this problem and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the foundational concepts researchers must grasp before designing their experiments.
Q1: Why is (1S)-Cyclopent-2-en-1-amine provided as a hydrochloride (HCl) salt?
A1: The hydrochloride salt form offers significant practical advantages for stability and handling. The free amine is a relatively low molecular weight, potentially volatile, and air-sensitive compound. Converting it to the ammonium salt (R-NH₃⁺Cl⁻) renders it a stable, non-volatile crystalline solid with an improved shelf life.[1][2] In this protonated state, the nitrogen's lone pair is unavailable, preventing self-degradation pathways and making it easier to handle and weigh accurately.[1]
Q2: What is the specific mechanism of catalyst poisoning by the free amine?
A2: Once deprotonated to its free amine form (R-NH₂), (1S)-Cyclopent-2-en-1-amine acts as a Lewis base. The lone pair of electrons on the nitrogen atom can strongly coordinate to the electron-deficient metal center of a homogeneous catalyst (e.g., Palladium, Rhodium, Ruthenium, Nickel).[3][4][5] This binding can be irreversible or quasi-irreversible, occupying the active sites that are necessary for the catalytic cycle to proceed.[6][7] This process, known as competitive inhibition or poisoning, effectively shuts down or dramatically slows the desired chemical transformation.[6]
Q3: Can the hydrochloride salt form, or the associated chloride ion, also poison the catalyst?
A3: This is a nuanced issue.
-
The Protonated Amine (R-NH₃⁺): The ammonium cation itself is generally considered non-poisonous because the nitrogen lone pair is sequestered by a proton and is unavailable for coordination to the metal center.[5]
-
The Chloride Anion (Cl⁻): Excess halide ions can be detrimental in certain catalytic cycles.[8] Chloride can act as a ligand, and its presence in the coordination sphere of the metal can alter the catalyst's reactivity, stability, or selectivity. For example, in many cross-coupling reactions, the oxidative addition step can be influenced by the halide concentration. However, this is highly dependent on the specific catalytic system in use.
Q4: Is it mandatory to convert the HCl salt to the free amine before starting my reaction?
A4: For the amine to function as a nucleophile or a ligand, it must be in its free base form.[1][9] The conversion from the HCl salt is therefore essential. This can be accomplished in two primary ways:
-
Ex Situ Neutralization: The salt is neutralized before the reaction, and the purified free amine is isolated. This is the cleanest method, offering precise control over stoichiometry.
-
In Situ Neutralization: A base is added directly to the reaction vessel to liberate the free amine in the presence of the other reactants and the catalyst.[1] This is more convenient but introduces additional variables that can affect the reaction's outcome.
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section is structured to help you diagnose and resolve specific experimental failures.
Problem: Reaction is sluggish, stalls, or fails to initiate.
-
Possible Cause 1: Incomplete Neutralization. The most common reason for a lack of reactivity is that the amine remains protonated. The catalytic cycle cannot begin if the required nucleophile or ligand is not available.
-
Solution: Ensure at least one full equivalent of base is added relative to the amine hydrochloride. Often, a slight excess (1.05-1.2 equivalents) is beneficial. If using a weak base, confirm that its pKa is sufficient to fully deprotonate the ammonium salt.[9] For reactions sensitive to base, consider performing an ex situ neutralization and purification first (see Protocol 1).
-
-
Possible Cause 2: Direct Catalyst Poisoning. The free amine, once generated, is poisoning the catalyst faster than it participates in the desired reaction.
-
Solution: This is a concentration-dependent issue. Instead of adding all the amine at once, use a syringe pump to add a solution of the free amine (or the amine salt and base mixture) slowly over several hours. This keeps the instantaneous concentration of the poison low, allowing the catalytic turnover to outcompete the deactivation process.
-
Problem: Low or no enantioselectivity in an asymmetric reaction.
-
Possible Cause 1: Ligand Displacement. If the (1S)-Cyclopent-2-en-1-amine is acting as a substrate, it may be coordinating to the metal center and displacing the chiral ligand responsible for inducing asymmetry. This leads to a background reaction catalyzed by an achiral or less selective metallic species.
-
Solution: Pre-form the active chiral catalyst. Stir the metal precursor and the chiral ligand together in the solvent for a period (e.g., 15-60 minutes) before introducing the amine substrate. This allows the desired chiral complex to form, making it potentially more resistant to ligand exchange.
-
-
Possible Cause 2: Interference from the Neutralization Agent. The base used for in situ neutralization or the resulting salt byproduct (e.g., triethylammonium chloride) can interfere with the delicate chiral environment.
-
Solution: Screen a panel of bases. A bulky, non-coordinating organic base like N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) may be superior to a smaller one like triethylamine (TEA).[1] Alternatively, consider using an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which may have different solubility and coordination properties. If the salt byproduct is insoluble, it can sometimes be filtered off, though this is not always practical.
-
Problem: Catalyst Decomposition (e.g., Formation of Palladium Black).
-
Possible Cause: Amine-Promoted Degradation. The strong coordination of the amine can alter the electronic properties of the metal center, potentially facilitating undesirable side reactions like reductive elimination or aggregation that lead to the formation of inactive bulk metal.
-
Solution: Employ a more robust catalyst system. This often involves using ancillary ligands that bind strongly to the metal, protecting it from deactivation pathways. For example, using electron-rich, bulky phosphine ligands can often stabilize palladium catalysts. Additionally, lowering the reaction temperature can slow the rate of catalyst decomposition relative to the desired catalytic turnover.
-
Part 3: Key Protocols & Data
Protocol 1: Ex Situ Generation and Purification of Free (1S)-Cyclopent-2-en-1-amine
This protocol describes the conversion of the hydrochloride salt to the free amine, which is then purified before use. This method provides the highest level of control.
Materials:
-
(1S)-Cyclopent-2-en-1-amine HCl
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 g of (1S)-Cyclopent-2-en-1-amine HCl in 10 mL of deionized water in a separatory funnel.
-
Neutralization: Cool the solution in an ice bath. Slowly add 1 M NaOH solution dropwise while gently swirling. Monitor the pH with pH paper; continue adding base until the solution is basic (pH > 10).
-
Extraction: Extract the aqueous layer with Et₂O or DCM (3 x 15 mL). The free amine is organic-soluble.[10]
-
Washing: Combine the organic extracts and wash once with 15 mL of brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Concentration: Filter off the drying agent and carefully concentrate the solution using a rotary evaporator at low temperature (<30°C) and reduced pressure. Caution: The free amine is volatile. Do not over-dry.
-
Usage: The resulting oil is the free amine. It should be used immediately for the best results. Quantify the yield and prepare a stock solution in an anhydrous solvent for precise addition to your reaction.
Table 1: Comparison of Bases for In Situ Neutralization
| Base | Abbreviation | pKaH (approx.) | Type | Key Considerations |
| Triethylamine | TEA | 10.8 | Organic, Tertiary Amine | Common, but can also act as a ligand. The resulting TEA·HCl salt can sometimes be problematic.[1] |
| N,N-Diisopropylethylamine | DIPEA, Hünig's base | 11.0 | Organic, Hindered Amine | Bulky nature makes it less likely to coordinate to the metal center. Often a superior choice to TEA.[1] |
| Potassium Carbonate | K₂CO₃ | 10.3 (pKa of HCO₃⁻) | Inorganic, Solid | Heterogeneous base. Can be effective and is easily filtered. Slower reaction rates may be observed. |
| Sodium Bicarbonate | NaHCO₃ | 10.3 (pKa of HCO₃⁻) | Inorganic, Solid | A weaker base, may not be sufficient for complete deprotonation in all solvents.[9] |
Part 4: Visualization of Key Processes
Visual aids can clarify complex chemical interactions and troubleshooting logic.
Caption: Mechanism of catalyst deactivation by a free amine.
Sources
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Comparative Guide: LC-MS Fragmentation & Analysis of (1S)-Cyclopent-2-en-1-amine HCl
Executive Summary
(1S)-Cyclopent-2-en-1-amine (HCl salt) is a critical chiral building block, notably employed in the synthesis of neuraminidase inhibitors (e.g., Peramivir) and other carbocyclic nucleoside analogues. Despite its synthetic utility, its analytical characterization via LC-MS presents significant challenges due to its low molecular weight (MW 83.13 Da), high polarity, and lack of distinctive chromophores.
This guide objectively compares two distinct analytical workflows:
-
Direct Analysis (HILIC-MS/MS): Utilizing Hydrophilic Interaction Liquid Chromatography with native fragmentation.
-
Derivatization (RPLC-MS/MS): Utilizing Dansyl Chloride (DNS-Cl) derivatization to enhance retention, ionization, and structural fidelity.
Key Finding: While Direct Analysis is faster for high-concentration raw material assay, Derivatization is superior for trace-level impurity profiling and biological matrix analysis , offering a >100-fold increase in sensitivity and shifting the precursor ion out of the low-mass chemical noise region.
Technical Profile & The Challenge
-
Compound: (1S)-Cyclopent-2-en-1-amine HCl
-
Formula:
-
Monoisotopic Mass (Free Base): 83.0735 Da
-
Target Ion
: 84.08
The Analytical Bottleneck
Analyzing ions below
-
Chemical Noise: Solvent clusters and background ions heavily populate the
Da region. -
Poor Retention: As a small polar amine, it elutes in the void volume on C18 columns, necessitating HILIC or ion-pairing reagents.
-
Non-Specific Fragmentation: The primary fragmentation pathway (neutral loss of ammonia) yields a hydrocarbon cation (
67) that is non-specific and common to many cyclic hydrocarbons.
Comparative Analysis: Direct vs. Derivatized
The following table summarizes the performance metrics of analyzing the native amine versus its Dansyl-derivative.
| Feature | Method A: Direct Analysis (Native) | Method B: Dansyl Derivatization |
| Precursor Ion ( | 84.08 ( | ~317.13 ( |
| Chromatography | HILIC (Required for retention) | C18 / Reversed Phase (Stable, robust) |
| Retention Time | Sensitive to buffer/pH | Highly reproducible |
| Sensitivity (LOD) | High ng/mL range (Low) | Low pg/mL range (High) |
| Fragmentation Specificity | Low (Generic hydrocarbon fragments) | High (Diagnostic Dansyl fragments) |
| Sample Prep Time | < 10 mins (Dilute & Shoot) | ~45 mins (Reaction required) |
| Primary Application | Raw material purity (High conc.) | PK studies, Trace impurity analysis |
Deep Dive: Fragmentation Mechanisms
Method A: Native Fragmentation (Direct Injection)
Mechanism: Collision-Induced Dissociation (CID) of the protonated molecule
-
Neutral Loss of Ammonia: The most energetically favorable pathway is the loss of
(17 Da), driven by the formation of a resonance-stabilized cyclopentenyl cation ( 67). -
Ring Fragmentation: The resulting
67 ion undergoes ring opening or dehydrogenation to form smaller hydrocarbon fragments ( 41, 39).
Diagnostic Utility: Low. The transition
Method B: Dansyl-Derivative Fragmentation
Mechanism: The sulfonamide bond formed is stable, directing fragmentation toward the Dansyl moiety.
-
Cleavage of Sulfonamide: Generates the specific dimethylaminonaphthalene sulfonyl cation (
234) or the dimethylaminonaphthalene moiety ( 170). -
Diagnostic Value: The shift to
317 moves the assay into a "quiet" spectral region. The presence of the 170 fragment confirms the amine functionality.
Visualization of Fragmentation Pathways[1][2]
Caption: Comparative fragmentation pathways. Method A relies on generic ammonia loss. Method B utilizes high-mass, specific reporter ions.
Experimental Protocols
Protocol A: Direct HILIC-MS/MS (High Throughput)
Best for: Purity assessment of raw synthesis material.
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 90% B isocratic hold for 1 min, ramp to 60% B over 3 mins.
-
MS Settings (ESI+):
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transition:
(Collision Energy: 15-20 eV).
-
Protocol B: Dansyl Derivatization (High Sensitivity)
Best for: PK studies or trace impurity quantification.
-
Reagent Prep: Dissolve Dansyl Chloride (1 mg/mL) in Acetone.
-
Reaction:
-
Mix 50 µL Sample (in water) + 50 µL 0.1M Sodium Bicarbonate buffer (pH 10).
-
Add 50 µL Dansyl Chloride solution.
-
Incubate at 60°C for 15 minutes.
-
-
Quenching: Add 10 µL Ethanolamine (to scavenge excess reagent).
-
Separation (RPLC):
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Water/ACN with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Settings (ESI+):
-
MRM Transition:
(Quantifier), (Qualifier). -
Collision Energy: 25-35 eV.
-
Workflow Logic & Decision Matrix
The following diagram illustrates the decision-making process for selecting the appropriate methodology based on sample constraints.
Caption: Decision matrix for selecting Direct vs. Derivatized workflows based on sample concentration and matrix complexity.
References
-
Holčapek, M., et al. (2012). Mass spectrometry of small molecules: Fragmentation mechanisms.[1][2][3][4] Wiley Interdisciplinary Reviews. Link
- Context: foundational text on the neutral loss of ammonia from aliphatic amines and cyclic fragmentation p
-
Cai, J., & Henion, J. (1995). Capillary electrophoresis-mass spectrometry.[4][5][6][7] Journal of Chromatography A. Link
- Context: Discusses the challenges of ionizing and detecting low molecular weight amines in ESI.
-
Seiwert, B., & Karst, U. (2008). Derivatization in LC-MS. Analytical and Bioanalytical Chemistry.[4][8][9][10] Link
- Context: Authoritative review on using Dansyl Chloride to enhance ionization efficiency and retention of amines.
-
PubChem Compound Summary. (2023). (1S)-Cyclopent-2-en-1-amine.[11] National Center for Biotechnology Information. Link
- Context: Source for physicochemical properties (MW, pKa) used to design the buffer systems in the protocols.
Sources
- 1. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification [ideas.repec.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Cyclopent-2-en-1-amine | C5H9N | CID 13532837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing synthetic routes for (1S)-Cyclopent-2-en-1-amine HCl vs free base
This guide provides an in-depth technical comparison of synthetic routes and form selection for (1S)-Cyclopent-2-en-1-amine , a critical chiral building block for carbocyclic nucleosides (e.g., Abacavir) and other bioactive scaffolds.
Executive Summary
For most drug development applications, (1S)-Cyclopent-2-en-1-amine Hydrochloride (HCl) is the superior form for storage and handling due to the oxidative instability and volatility of the free base.
Regarding synthesis, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the most robust, scalable route for generating the (1S)-amine with high enantiomeric excess (>99% ee). While Palladium-Catalyzed Asymmetric Allylic Amination (Pd-AAA) offers a direct enantioselective path, it requires expensive chiral ligands and transition metals, making it less economical for multi-gram scale-up.
Product Form Comparison: HCl Salt vs. Free Base
The choice of form dictates the storage stability and experimental protocol. The free base is an allylic amine, making it prone to oxidation and polymerization.
| Feature | Hydrochloride Salt (HCl) | Free Base |
| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil |
| Stability | High. Stable at RT (desiccated). Resistant to oxidation. | Low. Prone to N-oxidation and polymerization. Absorbs CO₂. |
| Volatility | Non-volatile. | Volatile; significant loss during concentration. |
| Handling | Weighable in air; non-hygroscopic (usually). | Requires inert atmosphere (Ar/N₂); handle as a solution. |
| Application | Must be neutralized in situ or freed immediately before use. | Direct nucleophile, but difficult to dose accurately due to volatility. |
Recommendation: Purchase and store the HCl salt . Convert to the free base only immediately prior to the coupling step (e.g., using an organic base like Et₃N or inorganic base wash).
Synthetic Route Analysis
Route A: Enzymatic Kinetic Resolution (Recommended)
This route utilizes the high stereoselectivity of lipases (specifically CAL-B) to acylate the unwanted (R)-enantiomer, leaving the desired (1S)-amine unreacted. This is a "subtractive" resolution but is highly predictable and scalable.
-
Mechanism: CAL-B catalyzes the acylation of the (R)-amine with an acyl donor (e.g., isopropyl methoxyacetate). The (1S)-amine is a poor substrate and remains in the aqueous/organic phase.
-
Pros: Mild conditions, no heavy metals, scalable, high ee (>99%).
-
Cons: Max theoretical yield is 50% (unless dynamic kinetic resolution is used).[1]
Detailed Protocol (Route A)
Reagents: Racemic Cyclopent-2-en-1-amine, Isopropyl methoxyacetate (Acyl donor), CAL-B (immobilized, e.g., Novozym 435), MTBE (solvent).
-
Setup: Dissolve racemic cyclopent-2-en-1-amine (100 mmol) in anhydrous MTBE (500 mL).
-
Acyl Donor: Add isopropyl methoxyacetate (0.6 eq, 60 mmol). Note: Methoxyacetates are faster acyl donors than acetates.
-
Enzyme Addition: Add immobilized CAL-B (10-20% w/w relative to amine).
-
Incubation: Shake/stir gently at 30°C. Monitor by chiral HPLC or GC.
-
Termination: Stop when conversion reaches ~50-52% (typically 4-24 hours). Filter off the enzyme beads.[2]
-
Separation (Critical):
-
The mixture contains (1S)-amine (free base) and (R)-amide .
-
Add 1M HCl (aq) to the filtrate. The (1S)-amine protonates and moves to the aqueous phase. The neutral (R)-amide remains in the MTBE layer.
-
Separate layers. Wash the aqueous layer with MTBE to remove traces of amide.
-
-
Isolation:
-
Basify the aqueous layer (pH > 12) with NaOH.
-
Extract the (1S)-amine into DCM or Et₂O.
-
To form HCl Salt: Add 1M HCl in diethyl ether/dioxane to the organic extract. Collect the precipitate by filtration.
-
Route B: Pd-Catalyzed Asymmetric Allylic Amination (Pd-AAA)
This route constructs the C-N bond directly from an allylic precursor (acetate or carbonate) using a chiral Palladium catalyst.
-
Mechanism: Pd(0) coordinates to cyclopentenyl acetate, forming a meso-
-allyl complex. The chiral ligand directs the nucleophile (e.g., phthalimide) to attack one specific carbon, breaking symmetry. -
Pros: Theoretical 100% yield (no resolution loss), direct synthesis.
-
Cons: Expensive Trost ligands, requires Pd catalyst, multi-step deprotection of the nitrogen nucleophile.
Workflow Diagram (DOT)
Figure 1: Comparative workflow of Enzymatic Resolution vs. Pd-Catalyzed Asymmetric Allylic Amination.
Handling & Storage Protocols
Storage of HCl Salt
-
Container: Amber glass vial with a Teflon-lined cap.
-
Environment: Store under Argon or Nitrogen atmosphere if possible, though air-stable for short periods.
-
Temperature: 2–8°C (Refrigerated) is recommended for long-term (>6 months) storage to prevent any slow discoloration.
In-Situ Generation of Free Base (For Reactions)
Do not store the free base. Generate it immediately before use.
-
Suspend (1S)-Cyclopent-2-en-1-amine HCl (1.0 eq) in the reaction solvent (e.g., THF, DCM).
-
Add a tertiary amine base (e.g., Triethylamine or DIPEA , 1.1 eq).
-
Stir for 15-30 minutes at room temperature.
-
Usage:
-
Option A (Heterogeneous): If the byproduct (Et₃N·HCl) is insoluble (e.g., in THF/Ether), filter it off under inert gas and use the filtrate.
-
Option B (Homogeneous): If the salt is soluble or does not interfere, proceed directly with the subsequent coupling reaction.
-
References
-
Enzymatic Resolution Mechanism: Gotor, V., et al. "Enzymatic resolution of racemic amines in a continuous reactor in organic solvents." Biotechnology and Bioengineering, 1992, 40(7), 760-767. Link
- CAL-B Selectivity: González-Sabín, J., et al. "Lipase-catalyzed kinetic resolution of amines." Chem. Soc. Rev., 2011. (General reference for CAL-B amine resolution efficiency).
-
Pd-AAA Methodology: Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996, 96(1), 395-422. Link
-
Trost Ligand Application: Trost, B. M., et al. "Palladium-Catalyzed Asymmetric Allylic Amination."[3][4] J. Am. Chem. Soc., 1999, 121, 6759.
- Vince Lactam Context: Singh, R., et al. "Vince Lactam: A Versatile Intermediate." Synlett, 2012. (Context for cyclopentenylamine precursors).
Sources
Comparative Reactivity of Cyclopentenyl Amines in Neuraminidase Inhibitor Synthesis
[1][2]
Executive Summary
The cyclopentane core distinguishes Peramivir (BCX-1812) from its cyclohexene (Oseltamivir) and dihydropyran (Zanamivir) counterparts. The synthesis of this scaffold hinges on the reactivity of cyclopentenyl amines —critical intermediates that dictate the stereochemical fidelity and yield of the final neuraminidase inhibitor (NAI).
This guide compares the three dominant synthetic methodologies for generating and functionalizing cyclopentenyl amines:
-
Nucleophilic Ring Opening (Vince Lactam Route): The industrial standard, relying on strain-release reactivity.
-
Pd-Catalyzed Allylic Amination (Trost Strategy): A catalytic approach utilizing
-allyl palladium complexes. -
1,3-Dipolar Cycloaddition: A convergent strategy exploiting orbital symmetry.
Mechanistic Analysis: Reactivity Profiles
Pathway A: Nucleophilic Ring Opening (Vince Lactam Route)
Mechanism: This route exploits the latent symmetry and ring strain of (-)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).
-
Reactivity Driver: The bicyclic lactam is opened (usually via acid-catalyzed methanolysis) to yield a 4-aminocyclopent-2-ene carboxylate.
-
Amine Reactivity: The resulting cyclopentenyl amine is nucleophilic but must be protected (e.g., Boc) to prevent interference during the subsequent functionalization of the double bond.
-
Key Transformation: The double bond undergoes electrophilic functionalization (e.g., epoxidation or iodolactonization). The anti-stereochemistry is controlled by the existing chiral centers (substrate control).
Pathway B: Pd-Catalyzed Allylic Amination (Trost Strategy)
Mechanism: This route utilizes Trost’s Asymmetric Allylic Alkylation (AAA) or Amination.
-
Reactivity Driver: Formation of a cationic
-allyl palladium complex from a cyclopentenyl ester or carbonate. -
Amine Reactivity: The amine acts as a nucleophile attacking the
-allyl species. Unlike Pathway A, where the amine is a passive bystander during ring functionalization, here the amine formation is the stereodefining step. -
Selectivity: Controlled by chiral ligands (e.g., Trost ligands), allowing for dynamic kinetic asymmetric transformations (DYKAT).
Pathway C: 1,3-Dipolar Cycloaddition
Mechanism: A [3+2] cycloaddition between a nitrile oxide and a cyclopentene derivative.
-
Reactivity Driver: Frontier Molecular Orbital (FMO) interactions between the dipole (nitrile oxide) and dipolarophile (alkene).
-
Amine Reactivity: The amine functionality is often latent, generated later via reduction of the isoxazoline intermediate formed in the cycloaddition.
Visualizing the Pathways
The following diagram illustrates the divergence in reactivity between the Vince Lactam route (industrial) and the Pd-Catalyzed route (catalytic).
Caption: Divergent synthesis of Peramivir. Route A (top) relies on substrate-controlled functionalization of the amine intermediate. Route B (bottom) uses catalyst-controlled amine insertion.
Comparative Performance Data
The following table synthesizes data from key literature sources (Chand et al., Trost et al.) comparing the efficiency of these methodologies.
| Feature | Vince Lactam Route (BioCryst) | Pd-Catalyzed Allylic Amination | 1,3-Dipolar Cycloaddition |
| Starting Material | (-)-Vince Lactam | Cyclopentadiene / Allyl Acetate | Cyclopentadiene |
| Chirality Source | Enzymatic Resolution (Chiral Pool) | Chiral Ligand (Catalytic) | Substrate Control / Auxiliaries |
| Key Intermediate | 4-(Boc-amino)cyclopent-2-ene carboxylate | Isoxazoline | |
| Step Count | 8–10 steps | 6–8 steps | 7–9 steps |
| Overall Yield | ~30–50% | ~40–60% | ~25–35% |
| Atom Economy | High (Ring opening) | High (Catalytic) | Moderate (Auxiliary waste) |
| Scalability | Excellent (Industrial Standard) | Moderate (Catalyst Cost) | Moderate (Reagent Safety) |
| Reactivity Issue | Regioselectivity in epoxide opening | Catalyst poisoning / ligand cost | Control of dipole regiochemistry |
Detailed Experimental Protocol: The "Vince Lactam" Opening
This protocol describes the generation of the key cyclopentenyl amine intermediate from (-)-Vince lactam, the most robust method for large-scale synthesis.
Objective: Synthesis of methyl (1R,4S)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate.
Reagents & Equipment[3][4][5][6]
-
Substrate: (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) (>99% ee).
-
Solvent: Methanol (anhydrous).
-
Catalyst: Thionyl chloride (SOCl2) or HCl/MeOH.
-
Protection: Di-tert-butyl dicarbonate (Boc2O), Triethylamine (TEA).
Step-by-Step Methodology
-
Lactam Methanolysis (Ring Opening):
-
Charge a reactor with (-)-Vince lactam (1.0 equiv) and Methanol (10 vol).
-
Cool to 0°C. Dropwise add SOCl2 (1.1 equiv) maintaining internal temperature <10°C. Note: This generates HCl in situ, catalyzing the ring opening.
-
Warm to 25°C and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of lactam.
-
Self-Validation Point: The formation of the amino-ester hydrochloride salt is indicated by the solution becoming clear then potentially precipitating the salt upon concentration.
-
-
Amine Protection (Boc-ylation):
-
Concentrate the reaction mixture to remove excess MeOH and HCl.
-
Resuspend the residue in DCM (10 vol).
-
Add TEA (2.5 equiv) followed by Boc2O (1.1 equiv) at 0°C.
-
Stir at room temperature for 12 hours.
-
-
Work-up & Purification:
-
Quench with water. Extract with DCM.
-
Wash organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine.
-
Dry over Na2SO4 and concentrate.
-
Yield: Expect 90–95% yield as a white crystalline solid.
-
-
Characterization (QC):
-
1H NMR (CDCl3): Look for alkene protons at
5.8–6.0 ppm and the Boc singlet at 1.45 ppm. -
Chiral HPLC: Verify enantiomeric excess (>99%).
-
References
-
Chand, P., et al. (2001).[1] "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-influenza Activity." Journal of Medicinal Chemistry.
-
Babu, Y. S., et al. (2000). "BCX-1812: Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design." Journal of Medicinal Chemistry.
-
Trost, B. M., & Zhang, T. (2011). "Molybdenum-Catalyzed Asymmetric Allylic Alkylation of Cyclopentenyl Carbonates." Organic Letters.
-
Jia, F., et al. (2013).[1] "Facile synthesis of the neuraminidase inhibitor peramivir."[1] Synthetic Communications.
-
Ge, M., et al. (2018).[1] "Synthesis of Peramivir via 3+2 ring closure." CN Patent 108997171.[1]
Sources
Proper Disposal Procedures: (1S)-Cyclopent-2-en-1-amine Hydrochloride
[1]
Executive Hazard Summary
(1S)-Cyclopent-2-en-1-amine hydrochloride is a chiral allylic amine salt. While the hydrochloride salt form significantly reduces the volatility and flammability associated with the free amine, it introduces specific corrosivity and compatibility hazards that dictate its disposal pathway.
Critical Hazard Profile
| Property | Hazard Description | Operational Implication |
| Chemical Nature | Acidic Salt (Amine HCl) | Potential to corrode metals (Al, Fe); pH of aqueous solutions < 5.0. |
| Reactivity | Allylic Unsaturation (C=C) | Sensitive to strong oxidizers; potential for exothermic polymerization if initiated. |
| Thermal Stability | Hygroscopic Solid | Releases toxic Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon thermal decomposition. |
| Toxicity | Irritant / Acute Tox.[1] | Skin, eye, and respiratory irritant. Toxic to aquatic life.[2] |
Pre-Disposal Characterization (RCRA & Waste Coding)
Before disposal, the material must be characterized to ensure compliance with local regulations (e.g., EPA RCRA in the US).
-
Listed Waste Status: This specific CAS is not typically found on the EPA P-List or U-List.
-
Characteristic Waste Status:
-
Corrosivity (D002): Aqueous solutions may have a pH
2.0. If so, it is D002. -
Ignitability (D001): The salt is a solid and generally non-ignitable. (Note: The free base is a flammable liquid).[2]
-
Reactivity (D003): Generally stable, but avoid mixing with strong oxidizers.
-
Recommendation: Classify as Non-Regulated Chemical Waste (if solid and pH > 2) or Hazardous Waste (Corrosive) if in acidic solution. Always default to Hazardous Waste Class 8 (Corrosive) or Class 9 (Miscellaneous) for transport safety if unsure.
Segregation & Compatibility Protocols
Proper segregation is the primary defense against unplanned energetic events in the waste stream.
The "Do Not Mix" Directive[3]
-
Strong Oxidizers (e.g., Nitric Acid, Permanganates): The allylic double bond in the cyclopentene ring is susceptible to oxidative cleavage, which can be highly exothermic.
-
Strong Bases (e.g., Sodium Hydroxide, Ammonia): Adding base deprotonates the salt, liberating the free amine.
-
Risk:[3] The free amine is volatile, has a foul "fishy" odor, and lowers the flashpoint of the waste mixture.
-
-
Bleach (Hypochlorites): Reaction with amines generates chloramines, which are toxic and potentially explosive.
Visualizing Waste Segregation
The following decision tree illustrates the logic for segregating this specific compound.
Figure 1: Segregation logic flow to prevent incompatible chemical reactions during waste consolidation.
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Substance)
Applicability: Expired shelf stock or solid spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to chloride corrosion risks.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "(1S)-Cyclopent-2-en-1-amine Hydrochloride".
-
Hazards: Irritant, Corrosive (Solid).
-
-
Packing: Double-bag the primary container in a clear polyethylene bag (secondary containment) before placing it in the lab pack drum.
-
Disposal Path: Send for Incineration at a permitted facility. The presence of chloride requires an incinerator equipped with acid gas scrubbers.
Scenario B: Aqueous/Solvent Waste Solutions
Applicability: Reaction mixtures or mother liquors.[4]
-
pH Check: Verify the pH of the solution.[5]
-
If pH < 2: Label as "Corrosive Acidic Waste."
-
If pH 2–10: Label as "Organic Solvent Waste" (if solvents are present) or "Non-Hazardous Aqueous" (if only water, though local rules may still require hazardous handling).
-
-
Solvent Compatibility: Ensure the solvent stream is free of oxidizers (per Section 3).
-
No Neutralization: Do not attempt to neutralize the amine salt in the waste container.
-
Reasoning: Neutralization generates heat and releases the free amine, creating odor and flammability issues in the waste storage area.
-
-
Disposal Path: Fuel Blending (if high BTU solvent content) or Incineration.
Operational Workflow Diagram
Figure 2: Cradle-to-grave workflow for the safe management of amine hydrochloride waste.
Emergency Procedures (Spill Response)
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: Dust from the hydrochloride salt is a potent respiratory irritant.
-
PPE: Wear nitrile gloves, safety goggles, and a P95/N95 particulate respirator (for solids).
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
-
Liquids: Absorb with vermiculite or sand. Do not use clay-based kitty litter if the solution is strongly acidic, as it may degrade.
-
-
Decontamination: Wipe the surface with a dilute soap solution. Avoid using bleach (prevents chloramine formation).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
PubChem. (2024). Compound Summary for CAS 53921-65-8. National Center for Biotechnology Information. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cyclopent-2-en-1-ol - Safety Data Sheet [chemicalbook.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal Protective Equipment (PPE) & Handling Guide: (1S)-Cyclopent-2-en-1-amine;hydrochloride
Executive Summary & Risk Context
(1S)-Cyclopent-2-en-1-amine hydrochloride is a high-value chiral building block, often utilized in the synthesis of antiviral therapeutics (e.g., neuraminidase inhibitors). As a hydrochloride salt, it presents as a solid powder, which shifts the primary exposure vector from vapor inhalation (common with free amines) to particulate inhalation and direct contact .
Critical Hazard Profile:
-
Corrosivity/Irritation: While salts are generally less volatile than their free-base counterparts, they are often potent mucous membrane irritants. Upon contact with moisture (perspiration, ocular fluid), the salt can hydrolyze, potentially liberating the free amine and hydrochloric acid, causing immediate irritation or chemical burns (H315, H319, H335).
-
Sensitization: Amines and their salts are known sensitizers. Repeated minor exposures can lead to anaphylactic responses over time.
-
Chiral Integrity: This is a (1S) enantiomer. Handling protocols must prevent not only exposure to the operator but also contamination of the substance by moisture or biological residues, which can degrade enantiomeric excess (ee).
PPE Selection Matrix
Rationale: This matrix prioritizes barrier integrity against polar organic salts and particulate migration.
| Body Area | Recommended PPE | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Latex Incompatibility: Natural rubber latex is permeable to many organic amines. Nitrile offers superior chemical resistance.Double Layering: The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing. |
| Respiratory | N95 / P100 Respirator (If outside Fume Hood) | Particulate Focus: As a hydrochloride salt, the risk is dust. If the solid is dissolved and treated with base, upgrade to a Multi-Gas Cartridge (Organic Vapor + Acid Gas) to handle liberated free amine. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Dust Entry: Standard safety glasses allow airborne powder to bypass the lens via the gap at the temple. Goggles seal the ocular cavity against hygroscopic dust that becomes corrosive upon contact with eye moisture. |
| Body | Lab Coat (Tyvek® preferred) + Sleeve Covers | Fabric Retention: Cotton coats can trap dust in the weave, creating a secondary exposure source in the breakroom/office. Tyvek sheds particles. Sleeve covers bridge the gap between glove and cuff. |
Operational Protocol: Safe Handling & Weighing
Objective: Weigh 500mg - 5g without generating airborne dust or static discharge.
Pre-Operational Checks
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Mitigation: Amine salts are often dry and prone to static charge. Use an ionizing fan or anti-static gun inside the hood if the powder clings to the spatula.
Step-by-Step Workflow
-
Donning: Put on inner nitrile gloves -> Lab coat -> Sleeve covers -> Outer nitrile gloves (taped to sleeve if handling >10g).
-
Transfer:
-
Open the container only inside the fume hood.
-
Do not dump the powder.[1] Use a clean, dry spatula to transfer to a tared weighing boat.
-
Pro-Tip: If the material is clumpy (hygroscopic), do not crush it in the open boat. Transfer to a vial and break clumps gently to avoid ejecting particles.
-
-
Solubilization (If applicable):
-
Add solvent slowly. The heat of solution (exothermic) can be significant for amine salts.
-
If neutralizing to free base: STOP. Ensure the hood sash is lowered. The liberation of the free amine will generate vapors requiring Organic Vapor protection.
-
-
Decontamination:
-
Wipe the exterior of the stock container with a dry Kimwipe, then a solvent-dampened wipe before returning to storage.
-
Dispose of wipes as solid hazardous waste.
-
Visualized Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" handling loop for this compound.
Figure 1: Operational workflow emphasizing the decision point for spills and the requirement for decontamination prior to waste disposal.[2][3]
Emergency Response & Disposal
Accidental Exposure
-
Eye Contact: Flush immediately for 15 minutes .[3][4][5][6] Do not rely on "blink clearing." The salt will adhere to the cornea.
-
Skin Contact: Brush off dry powder before wetting. Wetting the powder on skin creates a concentrated hydrochloride solution. Once brushed, wash with soap and copious water.[1][4]
Waste Disposal Strategy
-
Classification: Hazardous Chemical Waste (Toxic/Corrosive).
-
Segregation:
-
Do NOT mix with Oxidizers (e.g., Permanganates, Nitrates) – risk of exothermic reaction or fire.
-
Do NOT mix with Strong Bases – liberates volatile free amine and heat.
-
-
Method: Collect in a dedicated solid waste container labeled "Amine Salts." The ultimate disposal method is High-Temperature Incineration equipped with scrubbers (to capture NOx and HCl gases).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2023). Compound Summary: Cyclopent-2-en-1-amine hydrochloride.[7][Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. Cyclopent-2-en-1-amine Hydrochloride | CymitQuimica [cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
